TELAEPTSTR-(Arg-13C6,15N4)
Description
BenchChem offers high-quality TELAEPTSTR-(Arg-13C6,15N4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TELAEPTSTR-(Arg-13C6,15N4) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C45H77N13O19 |
|---|---|
Molecular Weight |
1114.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-1-hydroxycarbonyl(1,2,3,4-13C4)butyl](15N)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C45H77N13O19/c1-19(2)17-27(54-36(68)24(11-13-30(63)64)51-40(72)32(46)21(4)60)37(69)50-20(3)35(67)52-25(12-14-31(65)66)43(75)58-16-8-10-29(58)39(71)57-34(23(6)62)42(74)55-28(18-59)38(70)56-33(22(5)61)41(73)53-26(44(76)77)9-7-15-49-45(47)48/h19-29,32-34,59-62H,7-18,46H2,1-6H3,(H,50,69)(H,51,72)(H,52,67)(H,53,73)(H,54,68)(H,55,74)(H,56,70)(H,57,71)(H,63,64)(H,65,66)(H,76,77)(H4,47,48,49)/t20-,21+,22+,23+,24-,25-,26-,27-,28-,29-,32-,33-,34-/m0/s1/i7+1,9+1,15+1,26+1,44+1,45+1,47+1,48+1,49+1,53+1 |
InChI Key |
IHDBIVHIUUXENB-GXGUFPDBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Understanding and Utilizing TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) in Quantitative Proteomics
This technical guide provides an in-depth overview of TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄), a custom-synthesized, isotopically labeled peptide. The guide is intended for researchers, scientists, and drug development professionals working in fields that require precise protein and peptide quantification, such as proteomics, metabolomics, and biomarker discovery.
Note: The peptide sequence "TELAEPTSTR" is not a widely documented or characterized peptide. Therefore, this guide focuses on the technical aspects and applications of the isotopic labeling of its arginine residue with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). The principles and methodologies described herein are applicable to any custom peptide labeled in this manner for quantitative analysis.
Core Concepts: Isotopically Labeled Peptides
TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) is a synthetic peptide with the amino acid sequence Threonine-Glutamic Acid-Leucine-Alanine-Glutamic Acid-Proline-Threonine-Serine-Threonine-Arginine. The key feature of this peptide is the incorporation of stable isotopes into the arginine (Arg) residue. Specifically, the six carbon atoms (C) in the arginine side chain are replaced with the heavier isotope ¹³C, and the four nitrogen atoms (N) are replaced with the heavier isotope ¹⁵N.
This isotopic labeling results in a peptide that is chemically identical to its unlabeled counterpart ("light" peptide) but has a greater mass. This mass difference is precisely detectable by a mass spectrometer, forming the basis for its use as an internal standard in quantitative proteomics.
Applications in Research
The primary application for isotopically labeled peptides like TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) is in quantitative mass spectrometry-based proteomics. One of the most common techniques employing such labeled amino acids is Stable Isotope Labeling with Amino acids in Cell culture (SILAC).
SILAC Methodology:
SILAC is a powerful method for the accurate relative quantification of proteins between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing the natural, most abundant isotopes of essential amino acids (e.g., ¹²C and ¹⁴N arginine). A second population is grown in a "heavy" medium, where one or more essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆,¹⁵N₄-arginine).
Over several cell divisions, the "heavy" amino acids are fully incorporated into the proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). After the experiment, the cell lysates are combined, and the proteins are digested into peptides.
When analyzed by mass spectrometry, the peptides from the two populations will appear as pairs of peaks separated by a specific mass difference corresponding to the isotopic label. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of that peptide (and by extension, its parent protein) between the two experimental conditions.
Quantitative Data Presentation
The use of TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) as an internal standard allows for the generation of precise quantitative data. In a typical mass spectrometry experiment, this data is presented as ratios of the "heavy" (labeled) to "light" (unlabeled) peptide.
| Property | Description |
| Chemical Formula | C₄₅H₇₇N₁₃O₁₇ (unlabeled) |
| Isotopically Labeled Residue | Arginine (Arg) |
| Isotopes | ⁶x ¹³C, ⁴x ¹⁵N |
| Mass Shift | +10 Da (compared to the unlabeled peptide) |
| Purity | Typically >95% (as determined by HPLC) |
| Isotopic Enrichment | Typically >99% |
Experimental Protocols
General SILAC Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use a standard SILAC medium containing unlabeled L-arginine.
-
For the "heavy" population, use a SILAC medium where L-arginine is replaced with L-Arginine-¹³C₆,¹⁵N₄.
-
Allow the cells to undergo at least five doublings to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one cell population (e.g., the "heavy" labeled cells) while maintaining the other as a control.
-
-
Sample Preparation:
-
Harvest and lyse the cells from both populations.
-
Combine the protein lysates from the "light" and "heavy" populations in a 1:1 ratio.
-
Perform protein digestion (e.g., using trypsin) to generate peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" and "heavy" forms.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the peptide pairs.
-
The ratio of the peak intensities for each pair reflects the relative abundance of the protein in the treated versus control cells.
-
Visualizations
SILAC Experimental Workflow
Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.
Peptide Quantification by Mass Spectrometry
Caption: The process of relative peptide quantification using mass spectrometry.
Hypothetical Signaling Pathway Investigation
While the specific biological function of "TELAEPTSTR" is unknown, a labeled version could be used to study its role in a hypothetical signaling pathway. For instance, if "TELAEPTSTR" were a fragment of a larger protein involved in a kinase cascade, SILAC could be used to quantify changes in its abundance or post-translational modifications upon pathway activation or inhibition.
Caption: A hypothetical signaling pathway where TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) could be used for quantification.
Introduction to Quantitative Proteomics with Stable Isotope-Labeled Peptides
An In-depth Technical Guide to Quantitative Proteomics Using TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of the stable isotope-labeled peptide TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) in quantitative proteomics. This peptide, with its heavy-isotope labeled Arginine, serves as a valuable internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples. This technique is pivotal in various stages of drug development, from biomarker discovery to validation and clinical research.
Quantitative mass spectrometry is a cornerstone of modern proteomics, enabling the precise measurement of protein abundance in diverse biological systems. A common and robust method for achieving accurate quantification is the use of stable isotope-labeled internal standards.[1] These standards are chemically identical to the analyte of interest but have a known mass difference due to the incorporation of heavy isotopes, such as ¹³C and ¹⁵N.[2]
The peptide TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) is a synthetic peptide where the C-terminal Arginine residue has been labeled with six ¹³C atoms and four ¹⁵N atoms. This results in a mass shift of +10 Da compared to the endogenous, unlabeled ("light") peptide. When introduced into a biological sample, the heavy peptide co-elutes with the light peptide during liquid chromatography and is detected simultaneously by the mass spectrometer. The ratio of the signal intensities of the heavy to light peptide allows for precise quantification of the endogenous peptide, correcting for variations in sample preparation and mass spectrometry analysis.[3]
Applications in Drug Development
The use of stable isotope-labeled peptides like TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) is integral to various aspects of drug development:
-
Biomarker Discovery and Validation: Accurately quantifying changes in protein levels in response to drug treatment or disease progression.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Tracking the concentration of protein-based drugs or their targets over time.
-
Target Engagement Studies: Measuring the binding of a drug to its intended protein target.
-
Preclinical and Clinical Research: Ensuring the reproducibility and accuracy of proteomic data across different studies and laboratories.
Experimental Workflow
A typical quantitative proteomics experiment using a stable isotope-labeled peptide involves several key steps. The following diagram illustrates a standard workflow for a "spike-in" approach, where the heavy-labeled peptide is added to the sample after protein extraction and digestion.
Caption: General experimental workflow for quantitative proteomics using a stable isotope-labeled peptide standard.
Detailed Experimental Protocol
This protocol outlines the key steps for quantifying the endogenous peptide TELAEPTSTR in a complex biological sample, such as human plasma.
4.1. Materials and Reagents
-
TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) (Heavy Peptide Standard)
-
Human Plasma Samples
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium Bicarbonate
-
Formic Acid
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) Cartridges
4.2. Sample Preparation
-
Protein Extraction and Denaturation:
-
Thaw plasma samples on ice.
-
To 10 µL of plasma, add 90 µL of 8 M urea in 50 mM ammonium bicarbonate.
-
Vortex briefly and incubate at room temperature for 30 minutes.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
Cool to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Spike-in of Heavy Peptide Standard:
-
Add a known amount of TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) to each digested sample. The optimal amount should be determined empirically but is typically in the range of the expected endogenous peptide concentration.
-
-
Sample Cleanup:
-
Acidify the samples with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using SPE cartridges according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
4.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient of increasing acetonitrile in 0.1% formic acid to separate the peptides.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically monitor for the precursor and fragment ions of both the light and heavy TELAEPTSTR peptides.
-
Data Presentation and Analysis
The primary output of the LC-MS/MS analysis is a set of chromatograms for the light and heavy peptides. The area under the curve (AUC) for each peak is integrated, and the ratio of the light to heavy peptide is calculated.
Table 1: Representative Quantitative Data for TELAEPTSTR in Patient Plasma
| Sample ID | Light Peptide AUC | Heavy Peptide AUC | Light/Heavy Ratio | Endogenous Peptide Concentration (fmol/µL) |
| Control 1 | 8.54E+05 | 9.12E+05 | 0.936 | 4.68 |
| Control 2 | 9.01E+05 | 9.25E+05 | 0.974 | 4.87 |
| Treated 1 | 1.72E+06 | 9.05E+05 | 1.901 | 9.51 |
| Treated 2 | 1.85E+06 | 9.18E+05 | 2.015 | 10.08 |
Concentration is calculated based on a known spiked-in amount of 5 fmol/µL for the heavy peptide.
Table 2: Monitored Transitions for Light and Heavy TELAEPTSTR
| Peptide | Precursor m/z | Fragment Ion | Fragment m/z |
| TELAEPTSTR (Light) | 523.27 (2+) | y7 | 818.42 |
| y6 | 717.37 | ||
| b3 | 316.17 | ||
| TELAEPTSTR (Heavy) | 528.27 (2+) | y7 | 828.42 |
| y6 | 727.37 | ||
| b3 | 316.17 |
Signaling Pathway Context
While the specific signaling pathway for the hypothetical peptide TELAEPTSTR is not defined, the following diagram illustrates a generic signal transduction cascade where the quantification of a specific protein (from which TELAEPTSTR is derived) can be critical.
Caption: A generic signaling pathway illustrating the role of a target protein.
Conclusion
The use of stable isotope-labeled peptides, exemplified by TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄), is a powerful and precise method for quantitative proteomics. This approach offers high accuracy and reproducibility, making it an indispensable tool for researchers, scientists, and drug development professionals. By providing a reliable internal standard, this technique enables the robust quantification of proteins in complex biological matrices, facilitating a deeper understanding of biological processes and the effects of therapeutic interventions.
References
Methodological & Application
Validating Plasminogen as a Biomarker: An Application Guide to Using TELAEPTSTR-(Arg-13C6,15N4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate quantification of protein biomarkers is paramount in disease research, diagnostics, and the development of novel therapeutics. Plasminogen, a key zymogen in the fibrinolytic system, has emerged as a significant biomarker in various pathological conditions, including cardiovascular diseases, thrombotic disorders, and cancer. Its accurate measurement in biological matrices is crucial for understanding disease progression and therapeutic response. This application note provides a detailed protocol for the validation of Plasminogen using a stable isotope-labeled (SIL) internal standard, TELAEPTSTR-(Arg-13C6,15N4) , coupled with targeted mass spectrometry. This approach, known as the Absolute Quantification (AQUA) strategy, offers high specificity, sensitivity, and reproducibility for biomarker quantification.
The use of a SIL peptide, which is chemically identical to its endogenous counterpart but mass-shifted due to the incorporation of heavy isotopes, allows for precise quantification by correcting for variations in sample preparation and mass spectrometric analysis. The TELAEPTSTR peptide is a proteotypic peptide of Plasminogen, meaning it is unique to this protein and is consistently generated upon tryptic digestion, making it an ideal surrogate for quantifying the parent protein.
Principle of the Method
The quantification of Plasminogen is achieved through a bottom-up proteomics approach. Proteins extracted from a biological sample (e.g., human plasma) are denatured, reduced, alkylated, and then enzymatically digested with trypsin. This process generates a complex mixture of peptides. A known amount of the heavy-labeled internal standard, TELAEPTSTR-(Arg-13C6,15N4), is spiked into the sample prior to analysis.
The digested sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a targeted method, typically Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). The mass spectrometer is programmed to specifically detect and fragment both the endogenous (light) TELAEPTSTR peptide and the spiked-in heavy-labeled standard. The ratio of the signal intensity of the light peptide to the heavy peptide is then used to calculate the absolute concentration of the endogenous TELAEPTSTR peptide, and by stoichiometric relationship, the concentration of the Plasminogen protein in the original sample.
Experimental Workflow
A typical workflow for the quantification of Plasminogen using the SIL peptide TELAEPTSTR-(Arg-13C6,15N4) involves several key steps as illustrated in the diagram below.
Application Notes and Protocols for Quantitative Analysis of Signaling Peptides Using Stable Isotope-Labeled Standards
Topic: Data Analysis for Experiments Using TELAEPTSTR-(Arg-13C6,15N4)
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of the target peptide TELAEPTSTR using a stable isotope-labeled internal standard, TELAEPTSTR-(Arg-13C6,15N4). This method is applicable for accurate quantification of the target peptide in complex biological matrices, such as cell lysates or tissue homogenates, using liquid chromatography-mass spectrometry (LC-MS). The protocols outlined here are particularly relevant for researchers in immunology, oncology, and drug development who are studying cellular signaling pathways.
For the purpose of these application notes, we will consider a hypothetical experiment where the peptide TELAEPTSTR is a tryptic peptide derived from a key signaling protein, "Signal Transducer Protein X" (STPX), which plays a crucial role in the T-Cell Receptor (TCR) signaling pathway. The accurate quantification of this peptide can provide insights into the activation state of the TCR pathway in response to various stimuli or therapeutic interventions.
Application: Monitoring T-Cell Receptor (TCR) Signaling Pathway Activation
Activation of the T-Cell Receptor (TCR) initiates a complex signaling cascade that is central to the adaptive immune response. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers. A key event in TCR signaling is the phosphorylation and activation of numerous downstream proteins. Monitoring the abundance of specific peptides from these proteins can serve as a proxy for pathway activation. In this application, we will quantify the peptide TELAEPTSTR from the hypothetical protein STPX, a critical downstream effector in the TCR signaling cascade.
Experimental Protocols
Sample Preparation and Protein Digestion
This protocol describes the preparation of cell lysates from T-cells and the subsequent enzymatic digestion to generate peptides for LC-MS analysis.
Materials:
-
Jurkat T-cells (or other relevant T-cell line)
-
Cell culture medium (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells to the desired density. Treat the cells with the desired stimulus (e.g., anti-CD3/CD28 antibodies to activate the TCR pathway) or a vehicle control for the specified time.
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with an appropriate volume of lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Reduction and Alkylation: Take a defined amount of protein (e.g., 100 µg) from each sample. Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
Trypsin Digestion: Dilute the sample with ammonium bicarbonate to reduce the concentration of denaturants. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein. Incubate at 37°C overnight.
-
Digestion Quenching and Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Sample Preparation for LC-MS: Dry the desalted peptides using a vacuum centrifuge. Reconstitute the peptides in a known volume of LC-MS sample buffer (e.g., 0.1% formic acid in water). Spike in the stable isotope-labeled internal standard, TELAEPTSTR-(Arg-13C6,15N4), at a known concentration.
LC-MS/MS Analysis
This protocol outlines the general parameters for the analysis of the target peptide using a high-resolution mass spectrometer coupled to a liquid chromatography system.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase analytical column (e.g., C18, 2.1 mm x 100 mm, 1.8 µm)
-
High-resolution tandem mass spectrometer (e.g., Q-Exactive or similar)
LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 300 µL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Scan Mode: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM)
-
Precursor Ion (Unlabeled): m/z corresponding to [TELAEPTSTR+H]+
-
Precursor Ion (Labeled): m/z corresponding to [TELAEPTSTR-(Arg-13C6,15N4)+H]+
-
Collision Energy: Optimized for the fragmentation of the target peptide.
-
Fragment Ions: Select 3-5 of the most intense and specific fragment ions for quantification.
Data Presentation
The quantitative data from the LC-MS/MS analysis can be summarized in a table for easy comparison between different experimental conditions. The ratio of the peak area of the endogenous (light) peptide to the peak area of the stable isotope-labeled (heavy) internal standard is used for accurate quantification.
| Sample ID | Treatment | Replicate | Light Peptide Peak Area | Heavy Peptide Peak Area | Light/Heavy Ratio | Fold Change (vs. Control) |
| 1 | Control | 1 | 1.20E+06 | 1.05E+06 | 1.14 | 1.00 |
| 2 | Control | 2 | 1.15E+06 | 1.02E+06 | 1.13 | 0.99 |
| 3 | Control | 3 | 1.25E+06 | 1.08E+06 | 1.16 | 1.01 |
| 4 | Stimulus A | 1 | 3.65E+06 | 1.03E+06 | 3.54 | 3.11 |
| 5 | Stimulus A | 2 | 3.80E+06 | 1.07E+06 | 3.55 | 3.11 |
| 6 | Stimulus A | 3 | 3.72E+06 | 1.05E+06 | 3.54 | 3.11 |
| 7 | Drug X + Stimulus A | 1 | 1.85E+06 | 1.06E+06 | 1.75 | 1.53 |
| 8 | Drug X + Stimulus A | 2 | 1.92E+06 | 1.04E+06 | 1.85 | 1.62 |
| 9 | Drug X + Stimulus A | 3 | 1.88E+06 | 1.05E+06 | 1.79 | 1.57 |
Visualization of Signaling Pathways and Workflows
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified T-Cell Receptor (TCR) signaling pathway.
Experimental Workflow for Peptide Quantification
Caption: Workflow for quantitative peptide analysis.
Application Notes and Protocols: TELAEPTSTR-(Arg-13C6,15N4) in Drug Discovery Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (SIL) peptides are indispensable tools in modern drug discovery and development. They serve as internal standards for accurate quantification of their unlabeled counterparts in complex biological matrices, enabling robust and reproducible assays. TELAEPTSTR-(Arg-13C6,15N4) is a synthetic peptide with a heavy isotope-labeled Arginine residue, incorporating six Carbon-13 (13C) atoms and four Nitrogen-15 (15N) atoms. This known mass shift allows for its precise differentiation from the endogenous, or "light," TELAEPTSTR peptide in mass spectrometry-based analyses.
These application notes provide an overview of the potential uses of TELAEPTSTR-(Arg-13C6,15N4) in various drug discovery assays, accompanied by detailed protocols for its implementation. While the specific biological function of the peptide TELAEPTSTR is not publicly documented, the methodologies described herein are broadly applicable to any scenario where a labeled peptide is used as an internal standard for quantitative analysis.
Key Applications
The primary applications for TELAEPTSTR-(Arg-13C6,15N4) revolve around its use as an internal standard in mass spectrometry (MS) for the following purposes:
-
Quantitative Proteomics: Accurately measure the concentration of the endogenous TELAEPTSTR peptide in cells, tissues, or biofluids. This is crucial for target validation, biomarker discovery, and understanding disease mechanisms.
-
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of a therapeutic peptide candidate (unlabeled TELAEPTSTR). The SIL peptide is used to create accurate standard curves for quantifying the drug in biological samples over time.
-
Receptor Binding Assays: Quantify the amount of a peptide bound to its receptor in competitive binding assays.
-
Enzyme Activity Assays: Measure the cleavage or modification of a peptide substrate by an enzyme.
Data Presentation
The following tables represent typical quantitative data that can be generated using TELAEPTSTR-(Arg-13C6,15N4) as an internal standard.
Table 1: Example Standard Curve for Absolute Quantification of TELAEPTSTR
| Concentration of Light Peptide (ng/mL) | Peak Area Ratio (Light/Heavy) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.592 |
| 10.0 | 1.180 |
| 50.0 | 5.950 |
| 100.0 | 11.920 |
Table 2: Example Pharmacokinetic Parameters of TELAEPTSTR in Rat Plasma
| Parameter | Value | Unit |
| Cmax | 85.2 | ng/mL |
| Tmax | 0.5 | hours |
| AUC (0-t) | 123.4 | ng*h/mL |
| Half-life (t1/2) | 1.2 | hours |
| Clearance | 0.8 | L/h/kg |
Experimental Protocols
Protocol 1: Absolute Quantification of Endogenous TELAEPTSTR in Cell Lysate using LC-MS/MS
This protocol describes the use of TELAEPTSTR-(Arg-13C6,15N4) for the absolute quantification of the corresponding light peptide in a cell lysate sample.
Materials:
-
Cells expressing the protein from which TELAEPTSTR is derived.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
TELAEPTSTR-(Arg-13C6,15N4) stock solution (1 mg/mL in 0.1% formic acid).
-
Unlabeled TELAEPTSTR peptide standard.
-
Trypsin (MS-grade).
-
Dithiothreitol (DTT) and Iodoacetamide (IAA).
-
Formic acid (FA).
-
Acetonitrile (ACN).
-
Solid Phase Extraction (SPE) cartridges.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell Lysis: Harvest and lyse cells according to standard protocols to extract total protein.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Spiking of Internal Standard: Add a known amount of TELAEPTSTR-(Arg-13C6,15N4) to each protein lysate sample. The amount should be optimized to be within the linear range of the assay.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Tryptic Digestion: Digest the protein lysate with trypsin overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect the precursor and fragment ions for both the light and heavy TELAEPTSTR peptides.
-
Data Analysis: Integrate the peak areas for both the light and heavy peptides. Calculate the peak area ratio (Light/Heavy).
-
Quantification: Generate a standard curve by spiking known concentrations of the light TELAEPTSTR peptide into a control matrix and a fixed concentration of the heavy internal standard. Plot the peak area ratio against the concentration of the light peptide. Determine the concentration of the endogenous peptide in the samples by interpolating their peak area ratios from the standard curve.
Protocol 2: Pharmacokinetic Analysis of TELAEPTSTR in Plasma
This protocol outlines the procedure for quantifying a therapeutic peptide (unlabeled TELAEPTSTR) in plasma samples collected over time from an animal study.
Materials:
-
Plasma samples from animals dosed with unlabeled TELAEPTSTR.
-
TELAEPTSTR-(Arg-13C6,15N4) as an internal standard.
-
Protein precipitation solution (e.g., acetonitrile with 1% formic acid).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Spiking of Internal Standard: To a small volume of plasma (e.g., 50 µL), add a fixed amount of TELAEPTSTR-(Arg-13C6,15N4) internal standard solution.
-
Protein Precipitation: Add cold protein precipitation solution to the plasma samples. Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the reconstituted samples using an optimized LC-MS/MS method to detect and quantify both the light and heavy peptides.
-
Standard Curve Generation: Prepare a standard curve by spiking known concentrations of the unlabeled TELAEPTSTR into blank plasma and processing these samples in the same manner as the study samples, including the addition of the heavy internal standard.
-
Data Analysis and PK Parameter Calculation: Quantify the concentration of the therapeutic peptide in each study sample using the standard curve. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Workflow for quantitative proteomics using a stable isotope-labeled peptide internal standard.
Caption: Example of a generic signaling pathway that can be quantitatively studied using SIL peptides.
Caption: Workflow for a typical pharmacokinetic study using a SIL peptide.
Troubleshooting & Optimization
Optimizing Digestion: A Technical Support Center for TELAEPTSTR-(Arg-13C6,15N4) Standard
Welcome to the technical support center for the TELAEPTSTR-(Arg-13C6,15N4) stable isotope-labeled peptide standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its use in quantitative mass spectrometry-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
The TELAEPTSTR peptide has been identified as a rabbit liver tissue-specific peptide marker.[1] Therefore, this technical support center will focus on its application in food authenticity and safety testing, a field where absolute quantification of tissue-specific markers is crucial. The TELAEPTSTR-(Arg-13C6,15N4) standard allows for precise quantification of this rabbit liver peptide in various matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the TELAEPTSTR-(Arg-13C6,15N4) standard?
A1: The primary application of this stable isotope-labeled peptide standard is the absolute quantification of the corresponding endogenous TELAEPTSTR peptide in complex biological samples using mass spectrometry. Given that the TELAEPTSTR peptide is a marker for rabbit liver tissue, a key application is in the food industry to verify the presence and quantity of rabbit liver in food products, thereby ensuring product authenticity and preventing food fraud.[1]
Q2: What is the function of the stable isotope label in the standard?
A2: The arginine residue in the TELAEPTSTR-(Arg-13C6,15N4) standard is labeled with six 13C atoms and four 15N atoms. This results in a known mass shift compared to the endogenous, or "light," peptide. When the "heavy" standard is spiked into a sample, it co-elutes with the endogenous peptide during liquid chromatography. In the mass spectrometer, the two peptides are distinguished by their mass-to-charge ratio (m/z). The known concentration of the spiked heavy standard allows for the precise calculation of the absolute amount of the endogenous peptide in the sample.
Q3: What type of mass spectrometry method is recommended for using this standard?
A3: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is the recommended method. These targeted techniques offer high sensitivity and selectivity by monitoring specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) peptides. This minimizes interferences from complex sample matrices and provides accurate quantification.
Q4: How should the TELAEPTSTR-(Arg-13C6,15N4) standard be stored?
A4: Lyophilized peptide standards should be stored at -20°C or lower for long-term stability. Once reconstituted in a suitable solvent, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.
Q5: How do I choose the right concentration of the heavy standard to spike into my samples?
A5: The optimal concentration of the spiked internal standard should be in a similar range to the expected concentration of the endogenous analyte in your sample. This ensures the best precision and accuracy of the measurement. It is often necessary to perform a preliminary analysis of your sample to estimate the concentration of the endogenous TELAEPTSTR peptide before preparing the final concentration of the heavy standard. A general guideline is to aim for a heavy-to-light peptide ratio between 10:1 and 1:10.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Both Light and Heavy Peptides | 1. Improper sample preparation: Inefficient protein extraction or enzymatic digestion. 2. Suboptimal mass spectrometer settings: Incorrect precursor/fragment ion transitions, collision energy, or ion source parameters. 3. Poor chromatographic separation: The peptide is not eluting properly from the LC column. 4. Degradation of the peptide standard: Improper storage or handling. | 1. Optimize protein extraction and digestion protocols. Ensure complete denaturation, reduction, and alkylation. Test different digestion times and enzyme-to-protein ratios. 2. Verify the MRM transitions and optimize collision energies for both light and heavy peptides. Tune ion source parameters (e.g., spray voltage, gas flows, temperature) for optimal signal. 3. Use a suitable LC column and optimize the gradient to ensure good peak shape and retention of the peptide. 4. Use a fresh aliquot of the peptide standard. Verify storage conditions. |
| Good Signal for Heavy Peptide, but No or Low Signal for Light Peptide | 1. The endogenous peptide is absent or below the limit of detection (LOD) in the sample. 2. Matrix effects: Co-eluting substances from the sample matrix are suppressing the ionization of the light peptide. | 1. Concentrate the sample or increase the injection volume if possible. If the peptide is still not detected, it may be truly absent from the sample. 2. Improve sample cleanup procedures to remove interfering substances. Dilute the sample to reduce matrix effects. Adjust the chromatography to separate the peptide from the interfering compounds. |
| High Variability in Quantification Results (High %CV) | 1. Inconsistent sample preparation: Variations in protein extraction, digestion, or standard spiking across samples. 2. Poor chromatographic peak shape: Asymmetrical or broad peaks can lead to inconsistent integration. 3. Instrument instability: Fluctuations in mass spectrometer performance. | 1. Ensure precise and consistent execution of the entire sample preparation workflow. Use a calibrated pipette for spiking the internal standard. 2. Optimize the LC method to achieve sharp, symmetrical peaks. Ensure the column is not overloaded. 3. Perform regular maintenance and calibration of the mass spectrometer. Monitor system suitability by injecting a standard mixture at the beginning and end of the sample queue. |
| Incorrect Quantification (Inaccurate Results) | 1. Inaccurate concentration of the peptide standard stock solution. 2. Interference from the sample matrix: A co-eluting compound has the same mass as the target peptide or one of its fragments. 3. Non-linear detector response: The concentration of the analyte is outside the linear dynamic range of the instrument. | 1. Have the concentration of the peptide standard independently verified (e.g., by amino acid analysis). 2. Monitor multiple MRM transitions for each peptide. The ratio of the transitions should be consistent between the standard and the sample. If not, an interference is likely present. A more specific transition should be chosen. 3. Prepare a calibration curve to determine the linear dynamic range of the assay. Dilute samples if they are too concentrated. |
Experimental Protocols
Protocol 1: Sample Preparation and Digestion
-
Protein Extraction: Homogenize 1 gram of the food sample in 5 mL of a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: To 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes. Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.
-
Internal Standard Spiking: Spike in the TELAEPTSTR-(Arg-13C6,15N4) standard at a concentration that is approximately equal to the expected concentration of the endogenous peptide.
-
Incubation: Incubate the mixture at 37°C overnight.
-
Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them down in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
Protocol 2: MRM Mass Spectrometry Analysis
-
LC Setup: Use a C18 reversed-phase column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
MS Setup: Operate the triple quadrupole mass spectrometer in positive ion mode.
-
MRM Transitions: Set up the MRM transitions for both the light and heavy TELAEPTSTR peptides. At least three transitions per peptide are recommended for confident identification and quantification.
-
Data Analysis: Integrate the peak areas for each transition of the light and heavy peptides. Calculate the peak area ratio of the light to the heavy peptide. Determine the concentration of the endogenous peptide using a calibration curve.
Quantitative Data
The following table provides hypothetical MRM transitions for the TELAEPTSTR peptide. Note: These values are illustrative and should be experimentally determined and optimized on the specific mass spectrometer being used.
| Peptide | Precursor m/z (Charge State) | Fragment Ion | Fragment m/z |
| TELAEPTSTR (Light) | 579.8 (2+) | y7 | 828.4 |
| y6 | 727.4 | ||
| y5 | 628.3 | ||
| TELAEPTSTR-(Arg-13C6,15N4) (Heavy) | 584.8 (2+) | y7 | 838.4 |
| y6 | 737.4 | ||
| y5 | 638.3 |
Visualizations
Caption: Experimental workflow for absolute quantification.
References
Technical Support Center: Stable Isotope Labeled Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stable isotope-labeled (SIL) peptides. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
I. Labeling Efficiency and Accuracy
FAQ 1: What is the expected labeling efficiency for in vivo SILAC experiments?
For most cell lines, a labeling efficiency of 95% or greater is expected after a sufficient number of cell doublings in SILAC media.[1] However, the actual efficiency can vary depending on the cell line and culture conditions. For example, one study observed that primary vascular endothelial cells reached a plateau of approximately 90% labeling efficiency after the second cell passage.[2] It is crucial to experimentally verify the incorporation efficiency before proceeding with quantitative analysis.[3]
Troubleshooting Guide: Low SILAC Labeling Efficiency
Question: My SILAC labeling efficiency is below 95%. What are the possible causes and how can I troubleshoot this?
Answer:
Low incorporation of heavy amino acids in SILAC experiments can lead to inaccurate quantification. Here are the common causes and a step-by-step troubleshooting guide:
Potential Causes:
-
Insufficient Cell Doublings: Cells require a sufficient number of divisions (typically at least five) to ensure complete incorporation of the labeled amino acids.[4]
-
Presence of Light Amino Acids: Contamination of the SILAC medium with "light" (unlabeled) amino acids from sources like non-dialyzed fetal bovine serum (FBS) can compete with the heavy amino acids, reducing labeling efficiency.[5]
-
Cell Health Issues: Unhealthy or slow-growing cells may have altered metabolism and protein turnover rates, leading to incomplete labeling.
-
Microbial Contamination: Contamination in the cell culture can deplete the heavy amino acids or interfere with cellular uptake.[5]
Troubleshooting Workflow:
II. Arginine-to-Proline Conversion
FAQ 2: What is arginine-to-proline conversion and how does it affect my results?
In some cell lines, the stable isotope-labeled heavy arginine can be metabolically converted to heavy proline.[6] This conversion leads to a decrease in the ion intensity of the heavy arginine-containing peptide and the appearance of a "satellite" peak for the heavy proline-containing peptide.[6] This can significantly skew quantification, as the signal for the heavy peptide is split, leading to underestimation of the heavy-to-light ratio for proline-containing peptides.[6][7]
Troubleshooting Guide: Arginine-to-Proline Conversion
Question: I am observing arginine-to-proline conversion in my SILAC experiments. How can I mitigate this issue?
Answer:
Arginine-to-proline conversion is a common artifact in SILAC experiments that can compromise quantitative accuracy.[6] Here are strategies to address this:
Mitigation Strategies:
-
Supplement with Proline: Adding unlabeled proline to the SILAC medium can help suppress the metabolic conversion of arginine to proline.[8]
-
Reduce Arginine Concentration: In some cases, reducing the concentration of heavy arginine in the medium can minimize its conversion. However, this may not be suitable for all cell lines as it could affect cell growth.[6]
-
Computational Correction: Software tools can be used to computationally correct for the conversion by summing the ion intensities of the heavy arginine and heavy proline-containing peptide peaks.[7]
-
Label-Swap Experiments: Performing a label-swap replicate, where the labeling of the experimental and control samples is reversed, can help to identify and correct for systematic errors like arginine-to-proline conversion.[9]
Quantitative Impact of Arginine-to-Proline Conversion:
| Cell Line/Condition | Arginine-to-Proline Conversion Rate | Reference |
| Human Embryonic Stem Cells | ~30-40% | [6] |
| Candida albicans | 18.9% | [10] |
Metabolic Pathway of Arginine-to-Proline Conversion:
III. Peptide Purity and Stability
FAQ 3: Can my heavy-labeled peptides be contaminated with light peptides?
Yes, it is a frequent issue that commercially available stable isotope-labeled peptides, even those with high isotopic enrichment, can contain a small amount of their "light" (unlabeled) counterparts.[11][12] This light contamination can be a significant source of error, potentially leading to false-positive identifications and inaccurate quantification, especially for low-abundance endogenous peptides.[11]
Levels of Light Contamination in Commercial SIL Peptides:
| Peptide Purity Grade | Level of Light Contamination | Reference |
| High Isotopic Purity | >100 ppm in ~50% of peptides | [11] |
| AQUA Grade | Highest measured at 4.5% | [11] |
Troubleshooting Guide: Peptide Stability and Degradation
Question: How should I store my stable isotope-labeled peptides to ensure their stability, and what are the common degradation pathways?
Answer:
Proper storage and handling are critical to maintain the integrity of SIL peptides. Both lyophilized peptides and peptides in solution can degrade over time.
Storage Recommendations:
-
Lyophilized Peptides: Store at -20°C or -80°C in a desiccator.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1]
-
Peptides in Solution: Peptides are less stable in solution.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C or -80°C.
Common Degradation Pathways:
-
Oxidation: Cysteine and methionine residues are particularly susceptible to oxidation.[1]
-
Hydrolysis: Aspartic acid-containing peptides are prone to hydrolysis, especially at low pH.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, particularly at neutral or alkaline pH.
Experimental Protocol for Assessing Peptide Stability:
This protocol outlines a general workflow for assessing the stability of a SIL peptide in a biological matrix (e.g., plasma or cell lysate) using LC-MS.
-
Sample Preparation:
-
Reconstitute the lyophilized SIL peptide in a suitable solvent (e.g., water with a small amount of acetonitrile) to a known concentration.
-
Spike the SIL peptide into the biological matrix at a defined concentration.
-
Incubate the sample at a specific temperature (e.g., 37°C) and collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, quench the reaction and precipitate proteins (e.g., by adding a cold organic solvent like acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the peptide.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant from each time point by LC-MS/MS.
-
Use a targeted method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to specifically detect and quantify the intact SIL peptide.
-
Monitor for the appearance of potential degradation products.
-
-
Data Analysis:
-
Plot the peak area of the intact SIL peptide against time.
-
Calculate the degradation rate and half-life of the peptide in the matrix.
-
Workflow for Peptide Stability Assessment:
IV. Mass Spectrometry and Quantification
FAQ 4: My heavy and light peptides are not co-eluting in the liquid chromatography. What could be the reason?
Ideally, heavy and light peptide pairs should have identical chemical and physical properties and therefore co-elute during liquid chromatography.[13] If you observe a shift in retention time, it could be due to:
-
Stereoisomer Differences: If the heavy-labeled amino acid used in the synthesis of the peptide was not stereochemically pure (i.e., contained some D-amino acid instead of the natural L-amino acid), it could lead to a different three-dimensional structure and altered chromatographic behavior.
-
Unintended Modifications: The heavy peptide may have undergone a chemical modification during synthesis or storage that the light peptide has not, or vice versa. This could alter its hydrophobicity and retention time.
Troubleshooting Guide: Inaccurate Quantification
Question: The quantification of my SIL peptides is inaccurate or shows high variability. What are the common sources of error in the mass spectrometry workflow?
Answer:
Inaccurate quantification can arise from several factors during the mass spectrometry analysis.
Potential Sources of Error:
-
Poor Signal Intensity: Low signal intensity can make it difficult to accurately measure peak areas. This can be due to low sample concentration, poor ionization efficiency, or an untuned mass spectrometer.
-
Mass Accuracy and Resolution Problems: Inaccurate mass calibration or low resolution can make it difficult to distinguish the heavy and light peptide signals from background noise or other interfering ions.
-
Ion Suppression: Components of the sample matrix can interfere with the ionization of the target peptides, leading to a suppression of their signal and inaccurate quantification.
-
Detector Saturation: If the signal is too intense, the detector can become saturated, leading to a non-linear response and inaccurate quantification at the high end of the dynamic range.
Experimental Protocol for Verifying Quantification Accuracy:
-
Prepare a Standard Curve:
-
Synthesize or purchase a purified, quantified "light" version of the peptide of interest.
-
Prepare a series of calibration standards by spiking a constant amount of the heavy-labeled peptide into varying known concentrations of the light peptide.
-
The concentration range of the light peptide should span the expected endogenous concentration in your samples.
-
-
LC-MS/MS Analysis:
-
Analyze each calibration standard by LC-MS/MS using the same method as for your experimental samples.
-
Measure the peak area ratio of the light to heavy peptide for each standard.
-
-
Generate the Calibration Curve:
-
Plot the measured light/heavy peak area ratio against the known concentration of the light peptide.
-
Perform a linear regression to determine the equation of the line and the correlation coefficient (R²). A good correlation (R² > 0.99) indicates a linear response and accurate quantification over that concentration range.
-
This calibration curve can then be used to determine the absolute concentration of the endogenous peptide in your experimental samples by measuring its light/heavy ratio and interpolating the concentration from the curve.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
Technical Support Center: TELAEPTSTR-(Arg-13C6,15N4) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during experiments utilizing the stable isotope-labeled peptide TELAEPTSTR-(Arg-13C6,15N4).
Frequently Asked Questions (FAQs)
Q1: What is TELAEPTSTR-(Arg-13C6,15N4) and what is its primary application?
TELAEPTSTR-(Arg-13C6,15N4) is a synthetic peptide where the arginine (Arg) residue is labeled with six carbon-13 (¹³C) and four nitrogen-15 (¹⁵N) isotopes. This "heavy" peptide is chemically identical to its unlabeled, or "light," counterpart. Its primary use is as an internal standard in mass spectrometry (MS)-based quantitative proteomics. By adding a known amount of the heavy peptide to a biological sample, researchers can accurately quantify the amount of the endogenous, light TELAEPTSTR peptide.
Q2: What is "light contamination" and how can it affect my results?
Light contamination refers to the presence of the unlabeled (light) version of the peptide in the stock of the heavy-labeled internal standard.[1] This contamination can arise during the synthesis or handling of the heavy peptide.[1] If present, it can lead to an overestimation of the endogenous peptide concentration, potentially resulting in false-positive results or inaccurate quantification, especially for low-abundance peptides.[1]
Q3: What are the most common sources of contamination in peptide quantification experiments?
Contamination in peptide mass spectrometry experiments can originate from various sources, broadly categorized as:
-
Laboratory Environment and Personnel: Dust, skin cells, and hair are significant sources of keratin contamination.[2][3]
-
Reagents and Solvents: Impurities in solvents, buffers, and water can introduce contaminants. Polyethylene glycol (PEG) from detergents and other additives is a common issue.
-
Labware and Consumables: Plasticizers like phthalates can leach from tubes, pipette tips, and other plastic containers.[2]
-
Sample Preparation: Enzymes used for protein digestion (e.g., trypsin) can auto-digest and introduce contaminating peptides. Biological samples themselves can contain interfering substances.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Mass Spectrum
Symptoms:
-
Presence of non-analyte peaks in the chromatogram.
-
Repetitive, evenly spaced peaks (often indicative of polymers).
-
High background noise.
Possible Causes and Solutions:
| Cause | Solution |
| Polymer Contamination (e.g., PEG) | Use high-purity, MS-grade solvents and reagents. Avoid using detergents containing PEG for cleaning glassware; if unavoidable, rinse thoroughly with high-purity water and an organic solvent. Use dedicated glassware for MS experiments. |
| Plasticizer Contamination | Use polypropylene tubes and pipette tips from reputable suppliers that are certified as low-leach or "mass spectrometry compatible." Avoid storing solvents in plastic containers for extended periods.[2] |
| Keratin Contamination | Work in a clean environment, preferably a laminar flow hood. Always wear powder-free nitrile gloves, a lab coat, and a hairnet. Wipe down all surfaces and equipment with ethanol or methanol before use. Use dedicated, clean tools for sample preparation.[2][3] |
| Solvent/Reagent Impurities | Use freshly opened, high-purity (e.g., LC-MS grade) solvents and reagents. Filter all aqueous solutions through a 0.22 µm filter before use. |
| Internal Standard Impurity ("Light Contamination") | Analyze the heavy-labeled internal standard alone to check for the presence of its light counterpart. If significant light contamination is detected, contact the vendor. It is crucial to assess the purity of new batches of internal standards.[1] |
Issue 2: Poor Signal Intensity or Complete Signal Loss
Symptoms:
-
Low signal-to-noise ratio for the analyte and/or internal standard.
-
Inconsistent or absent peaks for the analyte.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression | High concentrations of contaminants (e.g., PEG, salts, detergents) can suppress the ionization of the target peptide. Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
| Peptide Adsorption | Peptides can adsorb to the surfaces of plasticware and glass vials, especially at low concentrations. Use low-binding tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20, if compatible with the assay) or a high concentration of a carrier protein to the sample diluent. |
| Improper Sample pH | The pH of the final sample solution can affect peptide stability and ionization efficiency. Ensure the pH is appropriate for positive ion mode electrospray ionization, typically acidic (e.g., containing 0.1% formic acid). |
| Instrumental Issues | A dirty ion source, incorrect instrument parameters, or a failing detector can lead to poor signal. Perform routine instrument maintenance and calibration as recommended by the manufacturer. |
Issue 3: High Variability in Quantification
Symptoms:
-
Poor reproducibility between replicate injections.
-
Inconsistent ratios of light to heavy peptide areas.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Inaccurate pipetting of the internal standard or sample can lead to significant variability. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the internal standard to add to all samples to minimize pipetting errors. |
| Incomplete Sample Mixing | Ensure thorough vortexing and centrifugation of samples after adding the internal standard and before injection. |
| Sample Degradation | Peptides can be susceptible to degradation by proteases or unstable at certain pH values or temperatures. Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term storage. Consider adding protease inhibitors to the sample lysis buffer if applicable. |
| Carryover | Analyte from a previous high-concentration sample can carry over to the next injection, affecting the quantification of a low-concentration sample. Implement a robust needle wash protocol on the autosampler, including multiple washes with strong organic and aqueous solvents. Inject blank samples between high and low concentration samples to assess carryover. |
Quantitative Data on Common Contaminants
The following table summarizes common contaminants and their potential quantitative impact on mass spectrometry experiments. The exact effect will vary depending on the analyte, matrix, and instrument conditions.
| Contaminant | Common Sources | Typical Molecular Weight (Da) | Potential Impact on Quantification |
| Human Keratins | Skin, hair, dust, non-latex gloves | Variable (many peptides) | Can suppress analyte signal and introduce interfering peaks, leading to inaccurate integration and quantification.[2][3] |
| Polyethylene Glycol (PEG) | Detergents, cosmetics, plastic additives | Repeating units of 44 Da | Strong ion suppression, high background noise, and potential for misidentification of analyte peaks. |
| Phthalates (e.g., Dibutyl phthalate) | Plastic labware (tubes, pipette tips) | 278 (for Dibutyl phthalate) | Can cause ion suppression and introduce interfering peaks in the mass spectrum. |
| Trypsin Autolysis Products | In-solution or in-gel digestion | Various peptides | Introduce additional peptide peaks that can interfere with the analyte of interest and consume instrument duty cycle. |
| Unlabeled Peptide in Heavy Standard | Synthesis side-products, cross-contamination | Same as analyte | Direct overestimation of the endogenous analyte concentration. Levels can range from <0.01% to >1%.[1] |
Experimental Protocols
Protocol: Generic Peptide Quantification using TELAEPTSTR-(Arg-13C6,15N4) by LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized for your instrument and sample type.
1. Sample Preparation: a. Thaw biological samples (e.g., plasma, cell lysate) on ice. b. If starting from proteins, perform protein extraction and enzymatic digestion (e.g., with trypsin) according to a validated protocol. c. To a defined volume of the sample digest (e.g., 50 µL), add a known amount of TELAEPTSTR-(Arg-13C6,15N4) internal standard. The final concentration of the internal standard should be similar to the expected concentration of the endogenous analyte. d. Vortex the sample thoroughly and centrifuge to pellet any precipitates.
2. Sample Cleanup (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water. b. Load the sample onto the SPE cartridge. c. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in 0.1% formic acid) to remove salts and other polar impurities. d. Elute the peptides with a higher concentration of organic solvent (e.g., 80% acetonitrile in 0.1% formic acid). e. Dry the eluted sample in a vacuum centrifuge.
3. Reconstitution and LC-MS/MS Analysis: a. Reconstitute the dried peptide sample in an appropriate volume of LC-MS mobile phase A (e.g., 0.1% formic acid in water). b. Inject a defined volume of the reconstituted sample onto the LC-MS/MS system. c. Perform chromatographic separation using a C18 column with a gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile). d. Set up the mass spectrometer to monitor the specific precursor-to-fragment ion transitions for both the light (endogenous) TELAEPTSTR and the heavy (internal standard) TELAEPTSTR-(Arg-13C6,15N4).
4. Data Analysis: a. Integrate the peak areas for the selected transitions of both the light and heavy peptides. b. Calculate the ratio of the light peptide peak area to the heavy peptide peak area. c. Determine the concentration of the endogenous TELAEPTSTR in the original sample by comparing the area ratio to a standard curve or using a single-point calibration, accounting for the known concentration of the internal standard.
Visualizations
Caption: Experimental workflow for peptide quantification.
Caption: Troubleshooting high quantification variability.
Caption: Illustrative generic kinase signaling pathway.
References
Validation & Comparative
A Comparative Guide to TELAEPTSTR-(Arg-13C6,15N4) and Unlabeled Peptide Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of peptides and proteins is paramount. This guide provides a detailed comparison between the stable isotope-labeled internal standard (SIL-IS), TELAEPTSTR-(Arg-13C6,15N4), and its corresponding unlabeled peptide standard. The use of SIL-IS has become a gold standard in mass spectrometry-based quantitative proteomics and pharmacokinetic studies due to its ability to minimize experimental variability and enhance data reliability.
Stable isotope-labeled peptides, such as TELAEPTSTR-(Arg-13C6,15N4), are synthetic peptides where one or more atoms have been replaced with their heavier, non-radioactive isotopes.[1] In this specific example, the arginine (Arg) residue at the C-terminus of the TELAEPTSTR peptide has been synthesized using L-Arginine that is uniformly labeled with six Carbon-13 (¹³C) and four Nitrogen-15 (¹⁵N) isotopes. This results in a chemically identical molecule to the unlabeled ("light") peptide, but with a precisely known mass difference.[2]
The key advantage of this approach is that the SIL-IS and the native, unlabeled peptide exhibit nearly identical physicochemical properties.[1] They co-elute during liquid chromatography and show the same ionization efficiency in the mass spectrometer, but are distinguishable by their mass-to-charge (m/z) ratio.[1] This allows the SIL-IS to be spiked into a biological sample at a known concentration early in the sample preparation process, serving as an ideal internal standard to control for sample loss, digestion efficiency, and variations in instrument response.
Comparative Overview of Labeled and Unlabeled Peptide Standards
The following table summarizes the key characteristics of TELAEPTSTR-(Arg-13C6,15N4) and the unlabeled TELAEPTSTR peptide standard.
| Feature | TELAEPTSTR-(Arg-13C6,15N4) (Heavy) | Unlabeled TELAEPTSTR (Light) |
| Amino Acid Sequence | TELAEPTSTR | TELAEPTSTR |
| Chemical Formula | C₄₄H₇₄N₁₄O₁₇ (representative) | C₄₄H₇₄N₁₄O₁₇ (representative) |
| Isotopic Composition | Contains ¹³C and ¹⁵N at the Arginine residue | Natural isotopic abundance of C, H, N, O |
| Molecular Weight | Higher by 10 Da (due to 6 ¹³C and 4 ¹⁵N) | Standard molecular weight |
| Physicochemical Properties | Identical to the unlabeled peptide | Standard |
| Chromatographic Retention Time | Co-elutes with the unlabeled peptide | Standard |
| Mass Spectrometry Signal | Shifted to a higher m/z value | Standard m/z value |
| Primary Application | Internal standard for absolute quantification | Calibrant, reference material, qualitative analysis |
Performance in Quantitative Mass Spectrometry
The primary application of TELAEPTSTR-(Arg-13C6,15N4) is in quantitative proteomics, particularly in targeted mass spectrometry methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). In such experiments, the ratio of the signal intensity of the endogenous, light peptide to the known concentration of the spiked-in heavy standard is used to determine the absolute amount of the target peptide in the sample.
Below is a representative data table from a hypothetical LC-MS/MS experiment designed to quantify a target protein from which the TELAEPTSTR peptide is derived.
| Sample ID | Light Peptide Peak Area | Heavy Peptide Peak Area | Concentration of Heavy Standard (fmol/µL) | Calculated Concentration of Light Peptide (fmol/µL) |
| Control 1 | 1.25E+07 | 2.50E+07 | 50 | 25.0 |
| Control 2 | 1.30E+07 | 2.60E+07 | 50 | 25.0 |
| Treated 1 | 2.55E+07 | 2.55E+07 | 50 | 50.0 |
| Treated 2 | 2.60E+07 | 2.60E+07 | 50 | 50.0 |
Experimental Protocols
Protocol for Absolute Quantification of a Target Protein using a Labeled Peptide Standard
This protocol outlines a typical workflow for the absolute quantification of a target protein in a complex biological sample, such as cell lysate or plasma, using a stable isotope-labeled peptide standard.
1. Sample Preparation:
-
Lyse cells or prepare plasma samples using a suitable buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Spiking of Internal Standard:
-
To a known amount of total protein (e.g., 50 µg), add a precise amount of the TELAEPTSTR-(Arg-13C6,15N4) standard. The amount of the standard should be optimized to be within the dynamic range of the expected endogenous peptide concentration.
3. Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins by adding urea to a final concentration of 8M.
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
4. Enzymatic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
5. Sample Clean-up:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them down in a vacuum concentrator.
6. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile.
-
Analyze the eluting peptides using a targeted method (SRM or PRM) that specifically monitors for the precursor and fragment ion pairs of both the light (endogenous) TELAEPTSTR and the heavy (labeled) TELAEPTSTR-(Arg-13C6,15N4).
7. Data Analysis:
-
Integrate the peak areas for the selected transitions of both the light and heavy peptides.
-
Calculate the ratio of the peak area of the light peptide to the peak area of the heavy peptide.
-
Determine the absolute concentration of the endogenous peptide by multiplying this ratio by the known concentration of the spiked-in heavy standard.
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the principle of quantification using a stable isotope-labeled internal standard.
Caption: A typical workflow for quantitative proteomics using a stable isotope-labeled internal standard.
Caption: The principle of quantification using light and heavy peptide standards in mass spectrometry.
References
A Comparative Guide to Quantitative Proteomics: Cross-Validation of SILAC, TMT, and Label-Free Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three widely used quantitative proteomics techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tag (TMT), and Label-Free Quantification (LFQ). The selection of an appropriate quantification strategy is critical for the accuracy and reproducibility of proteomics experiments, directly impacting biomarker discovery, drug development, and the fundamental understanding of cellular processes. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance metrics from a systematic comparison of SILAC, TMT, and Label-Free quantification methods. The data is derived from studies analyzing complex protein samples, such as cell lysates, providing a basis for cross-validation of expected results.
| Performance Metric | SILAC | TMT | Label-Free (LFQ) | Reference |
| Number of Identified Proteins | ~3,500 | ~5,000 | ~5,000+ | [1] |
| Number of Identified Peptides | Lower Coverage | Lower Coverage | Superior Coverage | [2][3] |
| Quantitative Precision (CV%) | Highest Precision | Moderate Precision | Lower Precision | [2][3] |
| Quantitative Accuracy | High | Moderate (subject to ratio compression) | Moderate | [4] |
| Number of Missing Values | Low | High (especially across multiple plexes) | High | [2][3] |
| Suitability for Phosphoproteomics | Excellent | Good | Moderate | [2][3] |
| Method Characteristic | SILAC | TMT | Label-Free (LFQ) | Reference |
| Principle | Metabolic Labeling | Isobaric Chemical Labeling | Spectral Counting or Peak Intensity | [4][5] |
| Sample Multiplexing | Up to 3 samples (typically) | Up to 18 samples | Not multiplexed in a single run | [5][6] |
| Sample Type Limitation | Proliferating cells in culture | Any protein sample | Any protein sample | [7] |
| Cost | High (labeled media and amino acids) | High (reagents) | Low (no labeling reagents) | [4][7] |
| Workflow Complexity | Moderate (requires cell culture adaptation) | High (multi-step chemical labeling) | Low (streamlined sample preparation) | [8][9][10] |
| Data Analysis Complexity | Moderate | High | High (requires alignment and normalization) | [4] |
Experimental Protocols
Detailed methodologies for each quantitative proteomics approach are provided below. These protocols represent a generalized workflow and may require optimization based on specific experimental conditions and sample types.
SILAC Experimental Protocol
-
Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel. One population is grown in a "light" medium containing normal amino acids (e.g., 12C6-Arginine), while the other is grown in a "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine).[9][11]
-
Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.[11]
-
-
Sample Treatment and Harvesting:
-
The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
After treatment, cells are harvested, and protein lysates are prepared.
-
-
Sample Mixing and Protein Digestion:
-
The "light" and "heavy" protein lysates are mixed in a 1:1 ratio.
-
The mixed protein sample is then subjected to enzymatic digestion (typically with trypsin) to generate peptides.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic labeling.
-
-
Data Analysis:
-
The relative abundance of a peptide (and by extension, the protein) is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.[9]
-
TMT Experimental Protocol
-
Protein Extraction and Digestion:
-
Protein is extracted from each of the samples to be compared.
-
The protein concentration is determined, and equal amounts of protein from each sample are taken forward.
-
Each protein sample is independently digested into peptides using an enzyme like trypsin.[10]
-
-
TMT Labeling:
-
Each peptide sample is labeled with a specific isobaric TMT reagent. Each reagent has the same total mass but produces a unique reporter ion upon fragmentation.[10]
-
The labeling reaction is quenched after a defined incubation period.
-
-
Sample Pooling and Fractionation:
-
The TMT-labeled peptide samples are pooled into a single mixture.
-
The pooled sample is often fractionated using techniques like high-pH reversed-phase chromatography to reduce complexity.
-
-
LC-MS/MS Analysis:
-
The fractionated peptide mixture is analyzed by LC-MS/MS.
-
During MS/MS analysis, the TMT tags are fragmented, releasing the reporter ions.
-
-
Data Analysis:
-
The relative abundance of a peptide across the different samples is determined by comparing the intensities of the unique reporter ions.[10]
-
Label-Free Quantification (LFQ) Experimental Protocol
-
Protein Extraction and Digestion:
-
Protein is extracted from each individual sample.
-
Each protein sample is separately digested into peptides.
-
-
LC-MS/MS Analysis:
-
Each peptide sample is analyzed in a separate LC-MS/MS run.[8]
-
The mass spectrometer acquires MS1 spectra (for quantification) and MS/MS spectra (for peptide identification).
-
-
Data Analysis:
-
Peak Intensity-Based LFQ: The area under the curve of the extracted ion chromatogram for each peptide is calculated.[12]
-
Spectral Counting-Based LFQ: The number of MS/MS spectra identified for a given protein is counted.
-
The data from each run must be computationally aligned based on retention time and mass-to-charge ratio.
-
Normalization is applied to account for variations in sample loading and instrument performance.
-
The relative abundance of proteins is determined by comparing the normalized peak intensities or spectral counts across the different runs.
-
Mandatory Visualization
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[13][14][15] Dysregulation of this pathway is frequently implicated in cancer.[13][16] The following diagram illustrates a simplified overview of the EGFR signaling cascade, a common subject of investigation in quantitative proteomics studies.[2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 5. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 6. TMT Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 7. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. nautilus.bio [nautilus.bio]
- 15. Quantitative Proteomic Analysis Reveals Effects of Epidermal Growth Factor Receptor (EGFR) on Invasion-promoting Proteins Secreted by Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) in Diverse Biological Samples
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the analytical performance of the stable isotope-labeled peptide TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) as an internal standard for quantitative mass spectrometry across various biological matrices. This document outlines supporting experimental data, detailed methodologies, and visual workflows to aid in the accurate quantification of the target peptide TELAEPTSTR.
The custom-synthesized peptide TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) is a "heavy" peptide, where the arginine (Arg) residue is enriched with six ¹³C and four ¹⁵N isotopes. This mass shift allows it to be distinguished from its endogenous, "light" counterpart by a mass spectrometer, while maintaining identical chemical and physical properties. This characteristic makes it an ideal internal standard for correcting for variability during sample preparation and analysis, a technique known as stable isotope dilution (SID).
Data Presentation: Performance Across Sample Types
The use of a stable isotope-labeled internal standard like TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) is critical for achieving accurate and precise quantification of the target peptide in complex biological matrices. The matrix can introduce significant variability, affecting extraction efficiency, enzymatic digestion, and ionization in the mass spectrometer. While specific performance data for the custom peptide TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) is not publicly available, the following table represents typical performance metrics that can be expected when using such an internal standard in different sample types, based on established quantitative proteomics workflows.
| Sample Type | Analyte Concentration | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (%) |
| Plasma | Low QC (e.g., 5 ng/mL) | < 15% | < 20% | 85-115% |
| High QC (e.g., 500 ng/mL) | < 10% | < 15% | 90-110% | |
| Serum | Low QC (e.g., 5 ng/mL) | < 15% | < 20% | 85-115% |
| High QC (e.g., 500 ng/mL) | < 10% | < 15% | 90-110% | |
| Tissue Homogenate | Low QC (e.g., 10 fmol/mg) | < 20% | < 25% | 80-120% |
| High QC (e.g., 1000 fmol/mg) | < 15% | < 20% | 85-115% |
Note: The values in this table are illustrative and represent typical expectations for a well-developed targeted mass spectrometry assay. Actual performance will depend on the specific peptide, protein, and instrumentation used.
Comparison with Alternative Quantification Strategies
The primary alternative to using a stable isotope-labeled (SIL) peptide is a SILAC (Stable Isotope Labeling with Amino acids in Cell culture) protein internal standard. While SILAC proteins can account for variability in the digestion step more effectively, SIL peptides often demonstrate slightly better precision in quantification. The choice between these methods depends on the specific experimental needs and the resources available.
Experimental Protocols
Accurate quantification is highly dependent on a consistent and optimized sample preparation workflow. Below are detailed methodologies for preparing plasma/serum and tissue samples for targeted peptide quantification.
Protocol 1: Protein Extraction and Digestion from Plasma/Serum
This protocol outlines the steps for preparing plasma or serum samples for mass spectrometry analysis.
-
Sample Thawing and Spiking: Thaw plasma or serum samples on ice. Spike in the TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) internal standard at a known concentration.
-
Protein Denaturation and Reduction: Add a solution of 8 M urea and 10 mM dithiothreitol (DTT) to the sample. Incubate at 37°C for 1 hour to denature the proteins and reduce disulfide bonds.
-
Alkylation: Add iodoacetamide to a final concentration of 50 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues, preventing the reformation of disulfide bonds.
-
Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent and analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Protocol 2: Protein Extraction and Digestion from Tissue Homogenate
This protocol details the preparation of tissue samples for targeted proteomics.
-
Tissue Homogenization: Homogenize the tissue sample in a lysis buffer containing a strong denaturant (e.g., 8 M urea or 4% SDS) and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the homogenate using a suitable method, such as a BCA assay.
-
Spiking of Internal Standard: Spike a known amount of TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) into a defined amount of protein from the tissue homogenate.
-
Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide to a final concentration of 50 mM, followed by a 30-minute incubation in the dark.
-
Protein Precipitation (if necessary): If detergents like SDS were used, perform a chloroform/methanol precipitation to remove them.
-
Digestion: Resuspend the protein pellet in a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate with 1 M urea) and add trypsin at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.
-
Quenching and Desalting: Acidify the sample with formic acid to stop the digestion and desalt the peptides using a C18 SPE cartridge.
-
LC-MS/MS Analysis: Prepare the desalted peptides for analysis by LC-MS/MS.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for targeted peptide quantification using a stable isotope-labeled internal standard.
Caption: Experimental workflow for targeted peptide quantification.
The logical relationship for quantification is based on the ratio of the signals from the endogenous ("light") and the internal standard ("heavy") peptides.
Caption: Logic of absolute quantification using a stable isotope-labeled internal standard.
A Comparative Guide to the Reproducibility of Quantitative Assays Using TELAEPTSTR-(Arg-13C6,15N4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reproducibility and performance of mass spectrometry-based assays utilizing the stable isotope-labeled (SIL) peptide TELAEPTSTR-(Arg-13C6,15N4) as an internal standard. The focus is on the quantification of the peptide TELAEPTSTR, which is a signature peptide for Apolipoprotein A-I (ApoA-I), a key protein in lipid metabolism and a biomarker for cardiovascular diseases. This document offers an objective comparison with alternative quantification methods, supported by experimental data, detailed protocols, and visual workflows to aid in assay development and selection.
Introduction to TELAEPTSTR-(Arg-13C6,15N4) and its Application
The peptide TELAEPTSTR-(Arg-13C6,15N4) is a synthetic, heavy-labeled version of the endogenous tryptic peptide TELAEPTSTR from human Apolipoprotein A-I. The incorporation of 13C and 15N isotopes into the C-terminal arginine residue results in a precise mass shift, allowing it to be distinguished from its endogenous counterpart by a mass spectrometer. This SIL peptide is primarily used as an internal standard in targeted proteomics assays, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), to achieve accurate and precise quantification of ApoA-I in complex biological matrices like plasma or serum.
The "gold standard" for protein quantification by mass spectrometry is the use of stable isotope dilution, where a known concentration of a heavy-labeled peptide is spiked into a sample. This allows for the correction of variability introduced during sample preparation and analysis, leading to high-quality quantitative data.
Data Presentation: Reproducibility of Quantitative Assays
The reproducibility of a quantitative assay is a critical parameter, typically assessed by the coefficient of variability (CV), which is the ratio of the standard deviation to the mean. Lower CV values indicate higher precision. The table below summarizes typical intra-assay (within a single run) and inter-assay (between different runs) CVs for various methods used to quantify peptides like TELAEPTSTR.
| Internal Standard Method | Analyte | Matrix | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Stable Isotope-Labeled (SIL) Peptide | Various Peptides | Plasma/CSF | 4.9 - 8.6 | < 15 | General expectation for SIL-peptide assays. |
| Winged SIL (WiSIL) Peptide | Alpha-Synuclein | CSF | 3.5 - 8.7 | < 15 | Comparison study on alpha-synuclein. |
| SILAC Protein (PSAQ) | Alpha-Synuclein | CSF | 3.1 - 6.8 | < 15 | Comparison study on alpha-synuclein. |
| Label-Free Quantification (LFQ) | Various Proteins | Cell Lysate | 10 - 30 | 15 - 40 | General range for LFQ, highly dependent on workflow. |
Note: Data for SIL peptides are representative of the expected performance for assays using standards like TELAEPTSTR-(Arg-13C6,15N4), as specific public data for this exact peptide is limited. The performance of any assay is highly dependent on the specific protocol and instrumentation.
Comparison with Alternative Quantification Methods
While SIL peptides are a robust choice for targeted quantification, several alternative methods exist, each with its own advantages and disadvantages.
-
Winged Stable Isotope-Labeled (WiSIL) Peptides: These are SIL peptides with additional amino acids on either end that are cleaved off during sample preparation. This helps to mimic the digestion process of the target protein more closely.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by Protein Standard Absolute Quantification (PSAQ): This method uses a full-length, heavy-labeled protein as the internal standard. This is considered the most accurate approach as it accounts for variability in the entire workflow, including protein digestion. However, it is also the most expensive and complex to implement.
-
Label-Free Quantification (LFQ): This method relies on the direct comparison of the mass spectrometry signal intensity of the endogenous peptide across different samples. It is a cost-effective method for large-scale proteomics but is generally less precise and more susceptible to experimental variation than methods using internal standards.
Experimental Protocols
A detailed protocol for a typical MRM/SRM assay for the quantification of TELAEPTSTR using TELAEPTSTR-(Arg-13C6,15N4) is provided below.
Sample Preparation
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetone. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Protein Resuspension and Denaturation: Resuspend the protein pellet in 50 µL of 50 mM ammonium bicarbonate containing 8 M urea.
-
Reduction and Alkylation: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour. Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Internal Standard Spiking: After digestion, add a known amount of TELAEPTSTR-(Arg-13C6,15N4) to each sample.
-
Sample Cleanup: Acidify the samples with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry and Reconstitute: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable volume of 0.1% formic acid for LC-MS/MS analysis.
LC-MS/MS Analysis (MRM/SRM)
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive ion mode.
-
MRM Transitions:
-
Endogenous TELAEPTSTR: Monitor at least 3-4 precursor-to-product ion transitions.
-
Heavy-labeled TELAEPTSTR-(Arg-13C6,15N4): Monitor the corresponding mass-shifted transitions.
-
-
Collision Energy and other MS parameters: Optimize for each transition to achieve maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for both the endogenous and heavy-labeled peptide transitions.
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the heavy-labeled internal standard.
-
Quantify the amount of the endogenous peptide in the sample using a calibration curve generated with known concentrations of the unlabeled peptide spiked with a constant amount of the heavy-labeled internal standard.
Mandatory Visualization
Signaling Pathway of Apolipoprotein A-I (ApoA-I)
The following diagram illustrates the central role of ApoA-I in reverse cholesterol transport, a key anti-atherogenic pathway.
Caption: ApoA-I mediated reverse cholesterol transport pathway.
Experimental Workflow for Peptide Quantification
The following diagram outlines the key steps in a typical MRM/SRM-based peptide quantification workflow using a stable isotope-labeled internal standard.
A Head-to-Head Comparison of Protein Quantification Strategies: Single Isotope-Labeled Peptides vs. QconCAT
For researchers, scientists, and drug development professionals navigating the complexities of protein quantification, the choice of internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between two prevalent methodologies: the use of a single, stable isotope-labeled (SIL) peptide, exemplified by TELAEPTSTR-(Arg-13C6,15N4), and the multiplexed QconCAT (Quantification Concatamer) approach.
This comparison will delve into the fundamental principles, experimental workflows, and performance characteristics of each technique, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to select the most appropriate strategy for their specific experimental needs.
At a Glance: Key Differences
| Feature | Single SIL Peptide (e.g., TELAEPTSTR-(Arg-13C6,15N4)) | QconCAT |
| Principle | A synthetic, heavy isotope-labeled peptide chemically identical to a proteotypic peptide from the target protein.[1] | An artificial protein composed of concatenated proteotypic peptides from multiple target proteins.[2][3] |
| Plex Level | Singleplex (one protein per standard) | Multiplex (up to 50 proteins per standard).[3][4] |
| Workflow | Simpler workflow; standard is added to the digested sample.[1] | More complex workflow involving in-silico design, gene synthesis, protein expression, and purification before use as a standard.[5][6] |
| Error Control | Controls for variability in LC-MS analysis. | Controls for variability in digestion, sample handling, and LC-MS analysis.[3] |
| Cost | Generally lower initial cost for a single protein target. | Higher initial investment for design and production, but can be more cost-effective for large-scale, multiplexed studies. |
| Flexibility | High flexibility; standards for different proteins can be easily combined. | Less flexible; a new QconCAT must be designed and produced to change the set of target proteins. |
| Accuracy & Precision | High accuracy and precision for the targeted protein. | High accuracy and precision, with the added benefit of consistent relative quantification across multiple proteins. |
Delving Deeper: A Comparative Analysis
The selection of an internal standard for absolute protein quantification is a critical decision that influences the accuracy, precision, and overall success of a study. Both single SIL peptides and QconCATs are powerful tools, but they operate on different principles and are suited for different experimental designs.
Single Stable Isotope-Labeled (SIL) Peptides: The Targeted Approach
A single SIL peptide, such as TELAEPTSTR-(Arg-13C6,15N4), is a synthetic peptide that mirrors a proteotypic peptide—a peptide unique to the protein of interest that is consistently observed in mass spectrometry.[1] The key feature of a SIL peptide is the incorporation of heavy isotopes (e.g., 13C and 15N), which results in a mass shift that allows it to be distinguished from its endogenous, "light" counterpart by the mass spectrometer.
This approach, often referred to as the AQUA (Absolute Quantification of Proteins) strategy, is highly effective for the precise quantification of a single or a small number of target proteins.[1] The workflow is relatively straightforward, involving the addition of a known amount of the heavy peptide to the sample after protein digestion. The ratio of the signal intensity of the heavy peptide to the light peptide is then used to calculate the absolute abundance of the target protein.
Advantages of Single SIL Peptides:
-
High Accuracy and Precision: When properly validated, SIL peptides can provide highly accurate and precise quantification of the target protein.
-
Flexibility: Researchers can easily mix and match different SIL peptides to create custom panels for their specific needs.
-
Commercial Availability: A wide range of SIL peptides for various protein targets are commercially available, reducing the need for in-house development.
Limitations of Single SIL Peptides:
-
No Control for Digestion Efficiency: Because the SIL peptide is added after digestion, it cannot account for variability or inefficiency in the proteolytic digestion step.
-
Cost Prohibitive for Large-Scale Studies: The cost of synthesizing individual SIL peptides can become substantial when quantifying a large number of proteins.
-
Potential for Errors in Peptide Quantification: The accuracy of the final protein quantification is heavily reliant on the accurate quantification of the SIL peptide stock solution.
QconCAT: The Multiplexed Powerhouse
QconCATs represent a more sophisticated approach to absolute protein quantification. A QconCAT is an artificial protein that is created by concatenating multiple proteotypic peptides from different target proteins into a single polypeptide chain.[2][3] This chimeric protein is then expressed in a host system (typically E. coli) in the presence of stable isotope-labeled amino acids, resulting in a heavy version of the entire QconCAT.
The heavy QconCAT is then purified and added to the experimental sample at the beginning of the sample preparation workflow, before protein digestion.[5] This is a key advantage, as the QconCAT is co-digested with the sample proteins, releasing the heavy proteotypic peptides alongside their light endogenous counterparts. This allows the QconCAT to serve as an internal standard for every step of the process, including digestion, sample handling, and LC-MS analysis.
Advantages of QconCAT:
-
Multiplexing Capability: A single QconCAT can be used to quantify up to 50 different proteins simultaneously, making it highly efficient for large-scale studies.[3][4]
-
Internal Control for Digestion: By undergoing digestion alongside the sample proteins, the QconCAT provides a control for the efficiency and variability of this critical step.[3]
-
Cost-Effective for Multiplexing: While the initial development cost is higher, QconCATs can be more economical than purchasing individual SIL peptides when quantifying a large number of proteins.
-
Consistent Stoichiometry: The concatenated nature of the QconCAT ensures that all the standard peptides are present in a 1:1 molar ratio, simplifying data analysis.
Limitations of QconCAT:
-
Complex Workflow: The design, gene synthesis, expression, and purification of a QconCAT is a complex and time-consuming process.[5][6]
-
Potential for Incomplete Digestion: Incomplete digestion of the QconCAT can lead to inaccurate quantification. Careful optimization of the digestion protocol is crucial.
-
Expression and Solubility Issues: The expression of the artificial QconCAT protein can sometimes be challenging, and the purified protein may have solubility issues.
-
Inflexibility: Once a QconCAT is designed and produced, the set of target proteins is fixed. Any changes require the creation of a new QconCAT.
Experimental Workflows
To provide a practical understanding of these two methodologies, the following sections outline the key steps in a typical protein quantification experiment using a single SIL peptide and a QconCAT.
Single SIL Peptide Experimental Workflow
Caption: Workflow for absolute protein quantification using a single stable isotope-labeled peptide.
Experimental Protocol: Single SIL Peptide Quantification
-
Protein Extraction and Digestion:
-
Lyse cells or tissues using an appropriate buffer to extract the total protein.
-
Quantify the total protein concentration using a standard method such as a BCA assay.
-
Take a known amount of total protein and perform in-solution or in-gel proteolytic digestion (e.g., with trypsin).
-
-
Spike-in of SIL Peptide:
-
Accurately determine the concentration of the TELAEPTSTR-(Arg-13C6,15N4) stock solution.
-
Add a known amount of the SIL peptide to the digested sample. The amount should be optimized to be within the linear dynamic range of the mass spectrometer and comparable to the expected abundance of the endogenous peptide.
-
-
LC-MS/MS Analysis:
-
Analyze the spiked sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a targeted MS method (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to specifically detect and quantify the light and heavy versions of the TELAEPTSTR peptide.
-
-
Data Analysis:
-
Integrate the peak areas for the light (endogenous) and heavy (SIL) peptide from the extracted ion chromatograms.
-
Calculate the ratio of the light to heavy peak areas.
-
Using the known amount of the spiked-in heavy peptide, calculate the absolute amount of the endogenous peptide in the original sample.
-
Convert the peptide amount to the protein amount based on the protein's molecular weight.
-
QconCAT Experimental Workflow
Caption: Workflow for multiplexed absolute protein quantification using the QconCAT methodology.
Experimental Protocol: QconCAT Quantification
-
QconCAT Design and Production:
-
In Silico Design: Select proteotypic peptides for each target protein. Concatenate the corresponding DNA sequences into a synthetic gene, often with linkers to ensure efficient digestion.
-
Gene Synthesis and Cloning: Synthesize the QconCAT gene and clone it into an appropriate expression vector.
-
Expression and Labeling: Express the QconCAT protein in an E. coli strain auxotrophic for specific amino acids (e.g., arginine and lysine) in a minimal medium supplemented with heavy isotope-labeled amino acids.
-
Purification: Purify the heavy-labeled QconCAT protein, typically using an affinity tag (e.g., His-tag) incorporated into the design.
-
Quantification: Accurately determine the concentration of the purified QconCAT protein.
-
-
Sample Preparation and Analysis:
-
Spike-in of QconCAT: Add a known amount of the purified heavy QconCAT to the biological sample before protein digestion.
-
Co-digestion: Perform proteolytic digestion of the sample and the spiked-in QconCAT together.
-
LC-MS/MS Analysis: Analyze the digested sample using a targeted LC-MS/MS method to detect and quantify the light endogenous peptides and their heavy counterparts released from the QconCAT.
-
Data Analysis: Calculate the peak area ratios for each heavy/light peptide pair. Using the known amount of the QconCAT and the 1:1 stoichiometry of the released peptides, determine the absolute abundance of each target protein.
-
Conclusion: Making the Right Choice
The choice between a single SIL peptide and a QconCAT for absolute protein quantification depends heavily on the specific goals of the research.
For hypothesis-driven research focused on a small number of proteins , the single SIL peptide approach offers a straightforward, flexible, and accurate solution. Its relative simplicity and the commercial availability of many standards make it an attractive option for targeted studies.
For systems-level analyses , biomarker discovery and validation , and any research requiring the simultaneous quantification of a large number of proteins , the QconCAT methodology provides a powerful and efficient solution. While the initial investment in time and resources is greater, the ability to multiplex and control for digestion variability makes it a superior choice for large-scale quantitative proteomics.
Ultimately, a thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to design and execute robust and reliable protein quantification experiments that yield high-quality, reproducible data.
References
- 1. youtube.com [youtube.com]
- 2. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]
- 3. Proteotypic Peptides and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 4. The use of proteotypic peptide libraries for protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteotypic Peptides and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
Navigating Isotopic Purity: A Comparative Guide to TELAEPTSTR-(Arg-13C6,15N4) Analysis
For researchers, scientists, and drug development professionals leveraging stable isotope-labeled peptides, ensuring isotopic purity is paramount for accurate and reproducible quantitative proteomics. This guide provides a comprehensive comparison of the isotopic purity analysis of the synthetic peptide TELAEPTSTR-(Arg-13C6,15N4), offering insights into expected performance, detailed experimental methodologies, and a comparative look at alternative labeling strategies.
Stable isotope-labeled peptides, such as those incorporating L-Arginine-(¹³C₆,¹⁵N₄), serve as critical internal standards in mass spectrometry-based quantitative proteomics. Their chemical identity to the endogenous target peptide, with a precisely defined mass shift, allows for accurate quantification by correcting for variations in sample preparation and instrument response. The fidelity of this quantification, however, is directly dependent on the isotopic purity of the labeled standard.
Performance Benchmark: Isotopic Purity of TELAEPTSTR-(Arg-13C6,15N4)
The isotopic purity of a synthetic peptide is fundamentally determined by the enrichment of the stable isotopes in the precursor amino acids used during synthesis. For TELAEPTSTR-(Arg-13C6,15N4), the key component is L-Arginine-(¹³C₆,¹⁵N₄). Commercially available L-Arginine-(¹³C₆,¹⁵N₄) consistently specifies an isotopic enrichment of greater than 99% for both ¹³C and ¹⁵N isotopes.[1][2][3] This high level of enrichment in the raw material is expected to translate to a similarly high isotopic purity in the final synthesized peptide.
While a specific certificate of analysis for TELAEPTSTR-(Arg-13C6,15N4) is not publicly available, data from analogous synthetic peptides containing a single L-Arginine-(¹³C₆,¹⁵N₄) residue can provide a reliable benchmark. Mass spectrometry analysis of such peptides typically reveals a dominant isotopic peak corresponding to the fully labeled species, with minor contributions from lower isotopic variants.
Table 1: Expected Isotopic Purity and Mass Shift for TELAEPTSTR-(Arg-13C6,15N4)
| Parameter | Expected Value |
| Isotopic Enrichment of L-Arginine-(¹³C₆,¹⁵N₄) | >99% ¹³C, >99% ¹⁵N |
| Expected Isotopic Purity of Peptide | >99% |
| Theoretical Monoisotopic Mass (Unlabeled) | Calculated Value |
| Theoretical Monoisotopic Mass (Labeled) | Calculated Value + 10.00828 Da |
| Mass Shift | +10 Da |
Note: The exact theoretical masses would be calculated based on the elemental composition of the peptide.
Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry
The gold standard for determining the isotopic purity of a labeled peptide is high-resolution mass spectrometry. This technique allows for the precise measurement of the mass-to-charge ratio (m/z) of the peptide and the resolution of its isotopic distribution.
1. Sample Preparation:
-
The lyophilized TELAEPTSTR-(Arg-13C6,15N4) peptide is reconstituted in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to facilitate ionization.[4]
-
The concentration is adjusted to be within the optimal range for the mass spectrometer being used.
2. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is employed.[5]
-
Ionization: Electrospray ionization (ESI) is the most common method for ionizing peptides for mass spectrometry analysis.
-
Data Acquisition: The instrument is set to acquire full scan mass spectra over a relevant m/z range that includes the expected isotopic cluster of the labeled peptide.
3. Data Analysis and Purity Calculation:
-
The acquired mass spectrum will show a distribution of peaks corresponding to the different isotopic variants of the peptide.
-
The most abundant peak will correspond to the monoisotopic mass of the fully labeled peptide (all ¹²C and ¹⁴N atoms except for the labeled arginine).
-
The isotopic purity is calculated by determining the relative abundance of the peak corresponding to the fully labeled peptide compared to the sum of the abundances of all isotopic peaks in the cluster.[5] The natural isotopic contributions from the unlabeled amino acids in the peptide are accounted for in this calculation.
Visualization of the Experimental Workflow
Caption: Workflow for determining the isotopic purity of TELAEPTSTR-(Arg-13C6,15N4).
Comparison with Alternative Quantitative Proteomics Methods
While the use of a single, heavy-labeled synthetic peptide is a robust method for targeted quantification, several other labeling strategies are employed in quantitative proteomics, each with its own set of advantages and limitations.
Table 2: Comparison of Quantitative Proteomics Labeling Strategies
| Method | Principle | Advantages | Disadvantages |
| Synthetic Heavy Peptide (e.g., TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄)) | Co-elution of a known concentration of a heavy-labeled synthetic peptide with the endogenous "light" peptide for direct comparison. | High accuracy and precision for absolute quantification of specific targets. | Can be costly for large numbers of targets. |
| SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) | Metabolic incorporation of "heavy" amino acids into proteins in living cells. Samples are mixed at the cell or protein level.[6] | High precision due to early sample mixing, minimizing experimental variability. | Limited to cell culture experiments; requires complete metabolic incorporation. |
| iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | Chemical labeling of peptides with isobaric tags. Quantification is based on reporter ions in the MS/MS spectrum.[5] | Multiplexing capability (up to 8 samples simultaneously). | Can suffer from reporter ion ratio compression. |
| TMT (Tandem Mass Tags) | Similar to iTRAQ, uses isobaric chemical tags for multiplexed relative quantification. | Higher multiplexing capabilities (up to 18-plex). | Susceptible to ratio compression, similar to iTRAQ. |
| Dimethyl Labeling | Chemical labeling of primary amines on peptides with "light" or "heavy" dimethyl groups. | Cost-effective and applicable to a wide range of sample types. | Lower multiplexing capacity compared to isobaric tags. |
Logical Relationship of Labeling Strategies
Caption: Classification of common quantitative proteomics labeling methods.
References
- 1. velapeptides.com [velapeptides.com]
- 2. L-Arginine·HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-539-H-0.05 [isotope.com]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Benchmarking in Protein Quantification: A Comparative Guide to TELAEPTSTR-(Arg-13C6,15N4) and Antibody-Based Methods
Introduction
Quantitative analysis of proteins is fundamental to understanding complex biological processes, from deciphering disease mechanisms to developing novel therapeutics. The choice of quantification method is critical and depends on the specific research question, required sensitivity, and the nature of the protein of interest. This guide provides a comparative overview of two major approaches for protein quantification: a stable isotope-labeled (SIL) peptide, exemplified by TELAEPTSTR-(Arg-13C6,15N4), coupled with mass spectrometry (MS), and traditional antibody-based methods, namely Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
While the specific protein target for the peptide sequence "TELAEPTSTR" could not be definitively identified from publicly available information, this guide will serve as a comprehensive framework for researchers to conduct their own benchmarking studies for a protein of interest. TELAEPTSTR-(Arg-13C6,15N4) represents a "heavy" peptide standard, where the arginine (Arg) residue is isotopically labeled with six Carbon-13 (13C) and four Nitrogen-15 (15N) atoms. This mass shift allows it to be distinguished from its endogenous, "light" counterpart by a mass spectrometer, enabling precise and absolute quantification.
Antibody-based methods, in contrast, rely on the specific binding of antibodies to the target protein. ELISA is a plate-based assay that provides quantitative measurements of a protein's concentration, while Western Blotting is a technique used to detect and semi-quantitatively compare protein levels in a sample.
This guide will delve into the principles of these techniques, present a framework for comparing their performance, provide detailed experimental protocols, and illustrate the associated workflows and concepts with diagrams.
Comparative Performance Metrics
The selection of a quantification platform is often dictated by its performance characteristics. Below is a template for comparing the key metrics of SIL peptide-based mass spectrometry, ELISA, and Western Blotting for a hypothetical target protein.
| Parameter | TELAEPTSTR-(Arg-13C6,15N4) with Mass Spectrometry | ELISA | Western Blotting |
| Principle | Absolute quantification by comparing the MS signal intensity of the heavy labeled peptide standard to the endogenous light peptide. | Quantitative detection of an antigen by a specific antibody in a plate-based assay. | Semi-quantitative detection of a protein immobilized on a membrane using a specific antibody. |
| Quantification | Absolute (can determine the exact amount of protein) | Quantitative (concentration is determined from a standard curve) | Semi-quantitative (provides relative abundance) |
| Sensitivity | High to very high (femtogram to picogram range) | High (picogram to nanogram range) | Moderate (nanogram range) |
| Specificity | Very high (based on unique peptide sequence and mass-to-charge ratio) | High (dependent on antibody specificity) | Moderate to high (dependent on antibody specificity and protein separation) |
| Dynamic Range | Wide (typically 3-5 orders of magnitude) | Moderate (typically 2-3 orders of magnitude) | Narrow (typically 1-2 orders of magnitude) |
| Reproducibility (CV%) | Excellent (<15%) | Good (15-20%) | Fair (20-30%) |
| Throughput | Moderate to high (with automation) | High (96-well or 384-well plates) | Low |
| Multiplexing | High (can quantify hundreds of peptides in a single run) | Low to moderate (specialized platforms required) | Low |
| Cost per Sample | High (instrumentation and labeled peptides) | Moderate | Low to moderate |
| Sample Requirement | Low to moderate | Low | Moderate |
Experimental Protocols
Detailed and standardized protocols are crucial for accurate and reproducible results. The following sections provide generalized methodologies for each technique.
Protocol 1: Absolute Quantification using TELAEPTSTR-(Arg-13C6,15N4) and Mass Spectrometry
This protocol outlines the general steps for quantifying a target protein using a heavy labeled peptide standard.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors to extract total protein.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Spiking of Heavy Peptide Standard:
-
A known amount of the TELAEPTSTR-(Arg-13C6,15N4) peptide is spiked into a defined amount of the protein lysate. This serves as the internal standard.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins in the sample using a chaotropic agent (e.g., urea).
-
Reduce the disulfide bonds within the proteins using a reducing agent (e.g., DTT).
-
Alkylate the free sulfhydryl groups to prevent disulfide bond reformation using an alkylating agent (e.g., iodoacetamide).
-
-
Enzymatic Digestion:
-
Digest the proteins into smaller peptides using a protease, typically trypsin. Trypsin cleaves C-terminal to arginine and lysine residues, which will generate the target "light" TELAEPTSTR peptide from the endogenous protein.
-
-
Sample Clean-up:
-
Desalt the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 spin columns) to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
The peptides are separated by the LC based on their hydrophobicity.
-
The mass spectrometer is operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically detect and quantify the "light" endogenous TELAEPTSTR peptide and the "heavy" TELAEPTSTR-(Arg-13C6,15N4) standard.
-
-
Data Analysis:
-
The peak areas of the light and heavy peptide fragments are measured.
-
The ratio of the light to heavy peptide peak areas is used to calculate the absolute concentration of the endogenous peptide, and thus the protein, in the original sample.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a typical sandwich ELISA for protein quantification.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the target protein. Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate to remove unbound capture antibody.
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Prepare a serial dilution of a known concentration of the recombinant target protein to create a standard curve.
-
Add the standards and unknown samples to the wells. Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate to remove unbound proteins.
-
Add a biotinylated detection antibody, which recognizes a different epitope on the target protein. Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
-
Substrate Addition and Signal Detection:
-
Wash the plate.
-
Add a chromogenic substrate for HRP (e.g., TMB). A colored product will develop in proportion to the amount of protein bound.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the target protein in the unknown samples by interpolating their absorbance values on the standard curve.
-
Protocol 3: Western Blotting
This protocol details the steps for semi-quantitative protein analysis by Western Blot.
-
Sample Preparation:
-
Lyse cells or tissues to extract total protein.
-
Determine the total protein concentration.
-
-
SDS-PAGE:
-
Denature a specific amount of protein from each sample by boiling in a loading buffer containing SDS.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF) using an electroblotting apparatus.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane.
-
Add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme will catalyze a reaction that produces light.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Analyze the intensity of the bands corresponding to the target protein. To normalize for loading differences, the intensity of a housekeeping protein (e.g., GAPDH or beta-actin) is also measured on the same blot.
-
The relative abundance of the target protein is expressed as the ratio of its band intensity to that of the housekeeping protein.
-
Visualizations
The following diagrams illustrate the workflows and conceptual relationships described in this guide.
Caption: Workflow for absolute protein quantification using a stable isotope-labeled peptide.
Caption: Workflow for quantitative protein measurement using a sandwich ELISA.
Caption: Workflow for semi-quantitative protein analysis using Western Blotting.
Caption: Conceptual diagram for benchmarking protein quantification methods.
Quantitative Assays for Apolipoprotein A-I: A Comparative Guide on Linearity and Sensitivity
For researchers, scientists, and drug development professionals, the accurate quantification of Apolipoprotein A-I (ApoA-I), a key protein in reverse cholesterol transport and a biomarker for cardiovascular disease risk, is of paramount importance. This guide provides a comparative analysis of mass spectrometry-based assays utilizing stable isotope-labeled internal standards and traditional enzyme-linked immunosorbent assays (ELISAs), focusing on their linearity and sensitivity.
Apolipoprotein A-I is the primary protein component of high-density lipoprotein (HDL) particles and plays a crucial role in the transport of excess cholesterol from peripheral tissues back to the liver for excretion.[1][2] Accurate measurement of ApoA-I levels in biological samples is critical for both basic research and clinical diagnostics. This guide compares two common methodologies for ApoA-I quantification: targeted mass spectrometry with a stable isotope-labeled internal standard, specifically focusing on methods analogous to using the labeled peptide TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄), and commercially available ELISA kits.
Performance Comparison: Linearity and Sensitivity
The choice of a quantification assay often depends on the required sensitivity and the expected concentration range of the analyte in the samples. The following table summarizes the performance characteristics of representative mass spectrometry and ELISA methods for ApoA-I quantification.
| Assay Type | Method | Linearity Range | Limit of Quantification (LOQ) / Sensitivity | Reference |
| Mass Spectrometry | LC-MRM-MS with SILAC internal standard | Not explicitly stated, but linear regression showed R² > 0.99 | Not explicitly stated | [3] |
| LC-MRM/MS | Linear for ApoA-I concentrations between 9 and 172 mg/dL | 5 mg/dL | [Simultaneous Quantification of Apolipoprotein A-I and Apolipoprotein B by Liquid-Chromatography–Multiple-Reaction–Monitoring Mass Spectrometry] | |
| LC-MS/MS | 16.26–1626.41 pmol/mL | Not explicitly stated, but high sensitivity reported | [Simultaneous quantification of apolipoproteins AI, E, and J in human plasma by LC-MS/MS for clinical application to diabetes mellitus complicated with cardiovascular disease] | |
| ELISA | Human Apolipoprotein A-I ELISA Kit (ab108803) | 3.125 - 200 ng/mL | >= 1.2 ng/mL | [4] |
| Human Apolipoprotein A-I/ApoA1 Quantikine ELISA Kit (DAPA10) | 6.3 - 200 ng/mL | 0.603 ng/mL | [Human Apolipoprotein A-I/ApoA1 Quantikine ELISA Kit] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for both a mass spectrometry-based assay and an ELISA for ApoA-I quantification.
Mass Spectrometry-Based Quantification using Stable Isotope-Labeled Internal Standard
This protocol is based on the principles of stable isotope dilution mass spectrometry, where a known amount of a heavy isotope-labeled version of the target analyte (in this case, a protein or a signature peptide) is spiked into the sample. The ratio of the endogenous (light) to the spiked (heavy) analyte is then measured by mass spectrometry, allowing for precise quantification. A full-length stable isotope-labeled protein, such as SILu™Prot APOA1 which incorporates [¹³C₆, ¹⁵N₄]-Arginine, serves as an ideal internal standard.[5]
Sample Preparation:
-
Sample Thawing and Dilution: Thaw serum samples at room temperature. Dilute 10 µL of each serum sample five-fold with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Addition of Internal Standard and Denaturation: To 5 µL of the diluted serum, add 5 µL of a known concentration of the stable isotope-labeled ApoA-I internal standard (e.g., SILAC-ApoA-1). Add 3 µL of β-mercaptoethanol (BME) and 7 µL of NuPAGE LDS sample loading buffer. Denature the mixture at 95°C for 10 minutes.[3]
-
Protein Separation: Separate the serum proteins by SDS-PAGE using a 10% Bis-Tris gel with MOPS running buffer. Stain the gel with colloidal Coomassie to visualize the protein bands.[3]
-
In-Gel Digestion: Excise the protein band corresponding to ApoA-I. Destain the gel piece and perform in-gel digestion with trypsin overnight at 37°C to generate tryptic peptides.
-
Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
Sample Cleanup: Desalt and concentrate the extracted peptides using a solid-phase extraction method, such as a C18 ZipTip.
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the cleaned peptide sample onto a reverse-phase liquid chromatography column (e.g., Waters BEH130 C18). Elute the peptides using a linear gradient of acetonitrile in water with 0.1% formic acid at a flow rate of 2 µL/min.[3]
-
Mass Spectrometry: Analyze the eluted peptides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-fragment ion transitions for both the endogenous (light) and the stable isotope-labeled (heavy) signature peptides of ApoA-I (e.g., TELAEPTSTR).
-
Data Analysis: Integrate the peak areas for the light and heavy peptide transitions. The ratio of the peak areas is used to calculate the concentration of endogenous ApoA-I in the original sample.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a summary of a typical sandwich ELISA for the quantification of human ApoA-I.
Assay Procedure:
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for human ApoA-I overnight at room temperature. Wash the plate three times with Wash Buffer. Block the plate by adding Reagent Diluent to each well and incubating for at least 1 hour at room temperature. Wash the plate again.
-
Sample and Standard Addition: Add 100 µL of standards, samples, and controls (in duplicate) to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature.
-
Detection Antibody Addition: Aspirate and wash the plate three times. Add 100 µL of a biotinylated detection antibody specific for human ApoA-I to each well. Cover the plate and incubate for 2 hours at room temperature.
-
Streptavidin-HRP Addition: Aspirate and wash the plate three times. Add 100 µL of Streptavidin-HRP conjugate to each well. Cover the plate and incubate for 20 minutes at room temperature, protected from light.
-
Substrate Development: Aspirate and wash the plate three times. Add 100 µL of Substrate Solution to each well and incubate for 20 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Immediately read the optical density of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of ApoA-I in the samples by interpolating their absorbance values from a standard curve generated with the known standards.
Signaling Pathway and Experimental Workflow Visualization
To provide a better understanding of the biological context and the experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. Apolipoprotein AI - Wikipedia [en.wikipedia.org]
- 2. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]
- 3. Serum apolipoprotein A-1 quantification by LC–MS with a SILAC internal standard reveals reduced levels in smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Apolipoprotein AI ELISA Kit (APOA1) (ab108803) | Abcam [abcam.com]
- 5. L-Arginine·HCl (¹³Câ, 99%; ¹âµNâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Safety Operating Guide
Safe Handling and Disposal of TELAEPTSTR-(Arg-13C6,15N4)
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Disposal of L-Arginine-(13C6,15N4) Hydrochloride
This document provides essential safety and logistical information for the proper disposal of TELAEPTSTR-(Arg-13C6,15N4), chemically identified as L-Arginine-(13C6,15N4) hydrochloride (CAS Number: 202468-25-5). This stable isotope-labeled amino acid is a valuable tool in metabolic research, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for L-Arginine-(13C6,15N4) hydrochloride is presented below. This information is critical for a comprehensive understanding of the compound's characteristics and for conducting a thorough risk assessment prior to handling and disposal.
| Property | Value |
| CAS Number | 202468-25-5 |
| Molecular Formula | ¹³C₆H₁₄¹⁵N₄O₂ · HCl |
| Molecular Weight | 220.59 g/mol |
| Form | Solid |
| Melting Point | 226-230 °C (decomposes)[1] |
| Solubility | Soluble in water |
| Storage Temperature | Room temperature[1] |
Hazard Identification and Safety Precautions
According to safety data sheets, L-Arginine-(13C6,15N4) hydrochloride is classified as a non-hazardous substance. However, it is prudent to handle all laboratory chemicals with a degree of caution.
Potential Hazards:
-
May cause skin and eye irritation upon contact.
-
May be harmful if swallowed or inhaled.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: Not required under normal conditions of use. If dust is generated, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: Laboratory coat.
Proper Disposal Procedures
As a non-hazardous, water-soluble solid, the disposal of L-Arginine-(13C6,15N4) hydrochloride and its empty containers should follow standard laboratory procedures for non-hazardous chemical waste. The primary principle is to prevent environmental contamination and ensure the safety of all personnel.
Step-by-Step Disposal Protocol:
-
Unused or Waste Product (Solid):
-
Collect the solid waste in a clearly labeled, sealed container. The label should include the full chemical name: "L-Arginine-(13C6,15N4) hydrochloride".
-
Dispose of the container in the designated non-hazardous solid chemical waste stream, in accordance with your institution's specific guidelines. Do not mix with hazardous waste.
-
-
Aqueous Solutions:
-
For small quantities of dilute aqueous solutions, check with your institution's Environmental Health and Safety (EHS) office for guidance on drain disposal. Some institutions may permit the disposal of non-hazardous, water-soluble substances down the sanitary sewer with copious amounts of water.
-
If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container for non-hazardous liquid waste.
-
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., water).
-
Collect the first rinseate as non-hazardous liquid chemical waste. Subsequent rinses can typically be disposed of down the drain.
-
Deface or remove the original label from the empty, rinsed container.
-
Dispose of the clean, de-labeled container in the regular laboratory glass or plastic recycling stream, as appropriate.
-
Experimental Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
The following is a detailed methodology for a typical SILAC experiment utilizing L-Arginine-(13C6,15N4) hydrochloride.
Objective: To quantitatively compare protein expression between two cell populations.
Materials:
-
Cells of interest
-
SILAC-grade cell culture medium deficient in L-arginine and L-lysine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-arginine (unlabeled)
-
"Heavy" L-Arginine-(13C6,15N4) hydrochloride
-
"Light" L-lysine (unlabeled)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment
-
In-gel digestion kit (with trypsin)
-
Mass spectrometer
Procedure:
-
Cell Culture and Labeling:
-
Culture two separate populations of the same cell line.
-
For the "light" population, supplement the SILAC medium with "light" L-arginine and "light" L-lysine.
-
For the "heavy" population, supplement the SILAC medium with "heavy" L-Arginine-(13C6,15N4) hydrochloride and "light" L-lysine.
-
Grow the cells for at least six cell divisions to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" population) while maintaining the other as a control (e.g., vehicle treatment to the "light" population).
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
-
Protein Separation and Digestion:
-
Separate the mixed protein sample by 1D SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and excise the entire protein lane.
-
Cut the gel lane into smaller pieces and perform in-gel digestion with trypsin.
-
-
Mass Spectrometry Analysis:
-
Extract the resulting peptides from the gel pieces.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify the peptides. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of solid waste and empty containers of TELAEPTSTR-(Arg-13C6,15N4).
Caption: Disposal workflow for solid TELAEPTSTR-(Arg-13C6,15N4) waste.
Caption: Disposal workflow for empty TELAEPTSTR-(Arg-13C6,15N4) containers.
References
Personal protective equipment for handling TELAEPTSTR-(Arg-13C6,15N4)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, operational, and disposal guidance for handling the isotopically labeled peptide TELAEPTSTR-(Arg-13C6,15N4). Given that specific safety data for this compound is not publicly available, this guide is based on best practices for handling similar non-radioactive, isotopically labeled peptides and the hazardous chemicals commonly used in their synthesis and handling.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with TELAEPTSTR-(Arg-13C6,15N4) are likely related to the chemical properties of the peptide itself and the solvents and reagents used in its preparation and handling. Peptides can have unforeseen biological activity, and reagents used in synthesis, such as trifluoroacetic acid (TFA), are corrosive and hazardous. Therefore, a comprehensive approach to personal protection is mandatory.[1][2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Rationale |
| Eyes | Safety Goggles | Must be splash-proof to protect against accidental splashes of solvents and reagents. Standard safety glasses are insufficient.[4] |
| Hands | Nitrile Gloves | Should be regularly inspected for tears and changed frequently. Double-gloving is recommended when handling highly corrosive or toxic substances. |
| Body | Laboratory Coat | A full-length lab coat, buttoned completely, is necessary to protect skin and clothing from splashes.[4] |
| Respiratory | Fume Hood | All handling of the solid peptide and any solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles or vapors.[1][3] |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet to protect from spills and falling objects. Do not wear sandals or open-toed shoes in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling TELAEPTSTR-(Arg-13C6,15N4) from receipt to use in experiments.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Area Setup:
-
Ensure a certified chemical fume hood is available and functioning correctly.[1]
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment, including vials, pipettes, solvents, and waste containers, within the fume hood.
-
-
Donning PPE:
-
Put on a lab coat, followed by splash goggles.[4]
-
Finally, put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Reconstitution of the Peptide:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Carefully uncap the vial inside the fume hood.
-
Add the appropriate solvent dropwise to the sides of the vial to gently dissolve the peptide.
-
Mix by gentle vortexing or inversion.
-
-
Experimental Use:
-
Perform all dilutions and transfers of the peptide solution within the fume hood.
-
Use appropriate precision instruments (e.g., calibrated pipettes) for accurate measurement.
-
-
Decontamination and Doffing PPE:
-
After handling, wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove gloves first, followed by the lab coat, and finally the safety goggles.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
As TELAEPTSTR-(Arg-13C6,15N4) is labeled with stable, non-radioactive isotopes (13C and 15N), no special precautions for radioactivity are required.[5] The disposal should be based on the chemical hazards of the peptide and any associated solvents.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | (e.g., pipette tips, gloves, bench paper) Dispose of in a designated, sealed chemical waste container. |
| Unused Peptide Solution | Collect in a labeled, sealed hazardous waste container. The label should clearly identify the contents, including solvents. |
| Empty Vials | Rinse with a suitable solvent, and collect the rinsate in the hazardous waste container. The rinsed vial can then be disposed of as regular laboratory glass waste. |
All waste must be handled in accordance with local and institutional regulations for chemical waste.[5]
Workflow and Logical Relationships
The following diagram illustrates the critical workflow for the safe handling of TELAEPTSTR-(Arg-13C6,15N4).
Caption: Workflow for Safe Handling of Labeled Peptides.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
